molecular formula C12H19N3O B1678244 Procarbazine CAS No. 671-16-9

Procarbazine

Cat. No.: B1678244
CAS No.: 671-16-9
M. Wt: 221.30 g/mol
InChI Key: CPTBDICYNRMXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procarbazine is an alkylating agent used in chemical and pharmaceutical research, particularly in oncology. Its primary research applications include the study of Hodgkin's lymphoma and primary brain tumors, such as glioblastoma multiforme and anaplastic oligodendrogliomas . In investigative models, it is often utilized in combination with other chemotherapeutic agents in regimens like PCV (this compound, lomustine, vincristine) and BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, prednisone) to evaluate synergistic antitumor effects . The compound's mechanism of action involves metabolic activation in the liver to form reactive azoxy derivatives that function as methylating agents . These metabolites methylate DNA at the O-6 position of guanine, leading to DNA strand breakage, inhibition of DNA and RNA synthesis, and ultimately, apoptosis in proliferating cells . Beyond its alkylating properties, this compound also acts as a weak monoamine oxidase (MAO) inhibitor, which is a consideration for designing in vivo studies . Researchers should note that this compound is associated with model outcomes such as myelosuppression, nausea, and hepatotoxicity, manifested by transient elevations in serum aminotransferase levels . Its handling requires careful consideration of drug interactions, as it can exhibit a disulfiram-like reaction with ethanol and may cause hypertensive reactions in the presence of tyramine-rich substances . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTBDICYNRMXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

366-70-1 (mono-hydrochloride)
Record name Procarbazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4021189
Record name Procarbazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procarbazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L
Record name Procarbazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCARBAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procarbazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.4X10-7 mm Hg @ 25 °C /Estimated/
Record name PROCARBAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

671-16-9, 366-70-1
Record name Procarbazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procarbazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procarbazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procarbazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procarbazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procarbazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCARBAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCARBAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procarbazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 °C
Record name Procarbazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procarbazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Procarbazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a cornerstone in the treatment of Hodgkin's lymphoma and certain brain tumors, continues to be a subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic pathways for this compound and its analogs. It details the core chemical reactions, experimental protocols, and quantitative data to support researchers in the synthesis and development of novel derivatives. Visual aids in the form of Graphviz diagrams are provided to clearly illustrate the synthetic workflows.

Introduction

This compound (N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide) is a methylhydrazine derivative that acts as an alkylating agent after metabolic activation. Its unique mechanism of action and clinical efficacy have spurred interest in the synthesis of analogs with potentially improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. This guide focuses on the chemical synthesis of this compound and provides a framework for the rational design and synthesis of its analogs.

Core Synthesis Pathway of this compound

The most common and efficient synthesis of this compound commences from p-toluic acid and proceeds through a three-step reaction sequence. This pathway involves the formation of an amide, followed by benzylic bromination, and finally, nucleophilic substitution with methylhydrazine.

Step 1: Amide Formation - Synthesis of N-isopropyl-4-methylbenzamide

The initial step involves the conversion of p-toluic acid to its corresponding amide, N-isopropyl-4-methylbenzamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with isopropylamine (B41738).

Experimental Protocol:

A solution of p-toluic acid in a suitable solvent such as toluene (B28343) is treated with thionyl chloride at reflux to form p-toluoyl chloride. After removal of excess thionyl chloride, the crude acid chloride is dissolved in an inert solvent like dichloromethane (B109758) and cooled in an ice bath. Isopropylamine is then added dropwise to the solution. The reaction mixture is stirred at room temperature until completion. The resulting solution is washed sequentially with dilute acid, dilute base, and brine, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure to yield N-isopropyl-4-methylbenzamide as a solid, which can be further purified by recrystallization.

Step 2: Benzylic Bromination - Synthesis of N-isopropyl-4-(bromomethyl)benzamide

The second step is a radical-initiated benzylic bromination of the methyl group of N-isopropyl-4-methylbenzamide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

N-isopropyl-4-methylbenzamide is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution. The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction. The reaction progress is monitored by a suitable method, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude N-isopropyl-4-(bromomethyl)benzamide is purified, typically by column chromatography on silica (B1680970) gel.

Step 3: Nucleophilic Substitution - Synthesis of this compound

The final step in the synthesis of this compound is the nucleophilic substitution of the bromide in N-isopropyl-4-(bromomethyl)benzamide with methylhydrazine.

Experimental Protocol:

N-isopropyl-4-(bromomethyl)benzamide is dissolved in a suitable polar aprotic solvent, such as ethanol (B145695) or isopropanol. An excess of methylhydrazine is added to the solution, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate), and the pH is adjusted to be basic. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude this compound can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying the core structure at three main positions: the N-isopropyl group, the aromatic ring, and the methylhydrazine moiety.

N-Alkyl Analogs

Analogs with different alkyl groups on the amide nitrogen can be synthesized by following the same three-step pathway as for this compound, but substituting isopropylamine with other primary or secondary amines in the first step.

Aryl-Substituted Analogs

Modifications to the aromatic ring can be introduced by starting with appropriately substituted p-toluic acid derivatives. A variety of substituted benzoic acids are commercially available or can be synthesized through standard aromatic substitution reactions. These substituted starting materials can then be carried through the established three-step synthesis.

N'-Alkyl Hydrazine (B178648) Analogs

To synthesize analogs with different alkyl groups on the terminal nitrogen of the hydrazine moiety, the final step of the this compound synthesis can be modified by using the corresponding substituted hydrazine in place of methylhydrazine.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

StepReactionStarting MaterialReagentsProductYield (%)
1Amidationp-Toluic acid1. SOCl₂2. IsopropylamineN-isopropyl-4-methylbenzamide~90
2BrominationN-isopropyl-4-methylbenzamideNBS, AIBNN-isopropyl-4-(bromomethyl)benzamide~75
3HydrazinationN-isopropyl-4-(bromomethyl)benzamideMethylhydrazineThis compound~80

Note: Yields are representative and can vary based on reaction scale and purification methods.

Mandatory Visualizations

Procarbazine_Synthesis p_toluic_acid p-Toluic Acid intermediate1 N-isopropyl-4-methylbenzamide p_toluic_acid->intermediate1 1. SOCl₂ 2. Isopropylamine intermediate2 N-isopropyl-4-(bromomethyl)benzamide intermediate1->intermediate2 NBS, AIBN This compound This compound intermediate2->this compound Methylhydrazine Procarbazine_Analog_Synthesis cluster_0 Modification of N-Alkyl Group cluster_1 Modification of Aromatic Ring cluster_2 Modification of Hydrazine Moiety start1 p-Toluic Acid reagent1 R-NH₂ start1->reagent1 product1 N-Alkyl Analog reagent1->product1 start2 Substituted p-Toluic Acid reagent2 1. SOCl₂ 2. Isopropylamine 3. NBS, AIBN 4. Methylhydrazine start2->reagent2 product2 Aryl-Substituted Analog reagent2->product2 start3 N-isopropyl-4-(bromomethyl)benzamide reagent3 R-NHNH₂ start3->reagent3 product3 N'-Alkyl Hydrazine Analog reagent3->product3

An In-depth Technical Guide to the Chemical Properties and Reactivity of Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties and reactivity of procarbazine, tailored for researchers, scientists, and drug development professionals. It includes a detailed summary of its physicochemical characteristics, an exploration of its metabolic activation and mechanism of action, and a description of relevant experimental protocols.

Chemical Properties of this compound

This compound is a methylhydrazine derivative and an antineoplastic agent.[1][2] It is most commonly available as this compound hydrochloride, a white to pale yellow crystalline powder with a slight odor.[1][3][4] The hydrochloride salt is soluble in water, while the free base has limited water solubility. This compound is sensitive to oxidation, and its stability is pH-dependent, with higher stability in acidic aqueous solutions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValue (this compound)Value (this compound Hydrochloride)Reference(s)
Molecular Formula C₁₂H₁₉N₃OC₁₂H₁₉N₃O・HCl
Molecular Weight 221.30 g/mol 257.76 g/mol
Melting Point 223 °C199-226 °C (decomposes)
Boiling Point 384.6 °C at 760 mmHg117 °C
Water Solubility 1420 mg/L≥100 mg/mL at 21.5 °C
Solubility in other solvents -Soluble in ethanol (B145695) (~2 mg/mL), DMSO (≥18 mg/mL), DMF (~25 mg/mL), methanol, chloroform, and diethyl ether.
pKa (Strongest Basic) 5.566.8
logP 0.1-1.69
Appearance SolidWhite to pale yellow crystalline powder
Stability -Unstable in aqueous solution; sensitive to light and oxidation. Degrades rapidly in alcoholic media.

Reactivity and Mechanism of Action

The cytotoxic effects of this compound are a result of its complex metabolic activation and subsequent chemical reactions with cellular macromolecules. The parent compound is not the active agent but a prodrug that undergoes biotransformation to yield reactive intermediates.

Metabolic Activation

This compound is rapidly and almost completely absorbed after oral administration and is extensively metabolized, primarily in the liver and kidneys. The metabolic activation of this compound involves a series of enzymatic and non-enzymatic reactions.

The initial step is the oxidation of the hydrazine (B178648) moiety by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) to form azothis compound. Azothis compound is a key intermediate that then isomerizes to a more stable hydrazone. Subsequent hydrolysis of the hydrazone generates a benzylaldehyde derivative and methylhydrazine. The methylhydrazine is further metabolized to highly reactive species, including methyldiazene, which can decompose to generate a methyl radical and a hydrogen radical, or be protonated to form the methyldiazonium ion. These reactive methylating species are believed to be the ultimate alkylating agents responsible for the drug's cytotoxicity.

An alternative pathway involves the auto-oxidation of this compound, which generates hydrogen peroxide (H₂O₂). The formation of H₂O₂ can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can cause oxidative damage to DNA and other cellular components.

procarbazine_metabolism Metabolic Activation of this compound This compound This compound Azo Azothis compound This compound->Azo CYP450, MAO H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 Auto-oxidation Hydrazone Hydrazone Intermediate Azo->Hydrazone Isomerization Aldehyde N-isopropyl-p-formylbenzamide Hydrazone->Aldehyde Hydrolysis Methylhydrazine Methylhydrazine Hydrazone->Methylhydrazine Hydrolysis Methyldiazene Methyldiazene Methylhydrazine->Methyldiazene MethylRadical Methyl Radical (•CH3) Methyldiazene->MethylRadical DNA_Alkylation DNA Alkylation MethylRadical->DNA_Alkylation ROS Reactive Oxygen Species (ROS) H2O2->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage hplc_workflow General HPLC Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Injection HPLC Injection Supernatant->Injection Separation Reverse-Phase C18 Column Separation Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification ddr_pathway This compound-Induced DNA Damage Response This compound This compound Metabolites DNA_Damage DNA Alkylation This compound->DNA_Damage Sensors Sensor Proteins (e.g., MRN, RPA) DNA_Damage->Sensors Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (CHK1, CHK2, p53) Transducers->Effectors Phosphorylation CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis p53-mediated

References

Procarbazine Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Procarbazine

This compound is a methylhydrazine derivative and an alkylating agent used in the treatment of various cancers, most notably Hodgkin's lymphoma and certain brain tumors such as glioblastoma multiforme and anaplastic astrocytomas.[1][2][3] It is often administered as part of combination chemotherapy regimens, including the well-known MOPP (Mechlorethamine, Oncovin, this compound, Prednisone) and BEACOPP (Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, this compound, Prednisone) protocols.[1][2] this compound itself is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. The precise mechanism of action is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis, as well as DNA damage through alkylation and the generation of reactive oxygen species.

The Crucial Role of Metabolic Activation

The anticancer activity of this compound is contingent upon its biotransformation in the liver. This compound is metabolized to highly reactive intermediates, with its primary active metabolite being methylazoxythis compound (B1204352). This metabolic activation pathway is critical to its therapeutic effect.

Metabolic Pathway of this compound

The metabolic activation of this compound involves a series of enzymatic reactions, primarily occurring in the liver. The drug is first oxidized to an azo derivative, which is then further metabolized to azoxy intermediates.

This compound Metabolic Activation This compound This compound Azo_this compound Azo-Procarbazine This compound->Azo_this compound Oxidation Methylazoxythis compound Methylazoxythis compound (Active Metabolite) Azo_this compound->Methylazoxythis compound N-Oxidation Benzylazoxythis compound Benzylazoxythis compound Azo_this compound->Benzylazoxythis compound N-Oxidation Reactive_Intermediates Reactive Intermediates (e.g., Methyl Radical) Methylazoxythis compound->Reactive_Intermediates DNA_Damage DNA Alkylation & Strand Breaks Reactive_Intermediates->DNA_Damage

Metabolic activation of this compound to its cytotoxic intermediates.

This compound Derivatives: A Focus on the Active Metabolite

Research into this compound derivatives has been limited, with some early studies on analogs showing a lack of antitumor activity. However, the discovery that methylazoxythis compound is the primary cytotoxic agent offers a promising direction for the design of new derivatives. This metabolite has demonstrated significantly greater potency against cancer cells compared to the parent drug.

Quantitative Data: this compound vs. Methylazoxythis compound

Studies have quantified the cytotoxic superiority of methylazoxythis compound over this compound in leukemia cell lines.

CompoundCell LineAssayIC50Citation
This compoundL1210 murine leukemiaSoft-agar clonogenic assay1.5 mM
Methylazoxythis compoundL1210 murine leukemiaSoft-agar clonogenic assay0.15 mM
Methylazoxythis compoundL1210 murine leukemiaColorimetric assay0.2 mM

Experimental Protocols

While specific protocols for novel this compound derivatives are not widely published, general methodologies for the synthesis and evaluation of hydrazine-based anticancer compounds can be adapted.

General Synthesis of Hydrazine (B178648) Derivatives

The synthesis of hydrazine derivatives often involves the condensation of a hydrazine moiety with an aldehyde or ketone.

General Synthesis Workflow Start Starting Materials (e.g., Phenyl hydrazine, Aromatic Aldehydes) Reaction Reaction (e.g., Reflux in Glacial Acetic Acid) Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Characterization Characterization (TLC, MP, IR, NMR, Mass Spec) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation

A generalized workflow for the synthesis and evaluation of hydrazine derivatives.

Synthesis Protocol Example (Adapted from):

  • Reaction Setup: An equimolar mixture of a selected hydrazine (e.g., phenylhydrazine) and an aromatic aldehyde is prepared in a round-bottom flask.

  • Solvent and Reflux: Glacial acetic acid is added as the solvent, and the mixture is stirred and refluxed at approximately 135°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated. Water may be added to enhance precipitation.

  • Purification: The crude product is purified by crystallization, typically using a solvent like absolute ethanol.

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment

The anticancer activity of synthesized compounds is commonly evaluated in vitro using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol (General):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The cells are then incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its active metabolites involves the disruption of fundamental cellular processes, leading to cell death.

DNA Damage and Cell Cycle Arrest

The alkylating nature of this compound's metabolites leads to the methylation of DNA, causing strand breaks. This DNA damage triggers cell cycle arrest, typically at the S and G2 phases, and can ultimately induce apoptosis (programmed cell death).

This compound Mechanism of Action Procarbazine_Metabolites This compound Active Metabolites DNA_Alkylation DNA Alkylation Procarbazine_Metabolites->DNA_Alkylation ROS_Generation Reactive Oxygen Species (ROS) Generation Procarbazine_Metabolites->ROS_Generation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Procarbazine_Metabolites->Protein_Synthesis_Inhibition RNA_Synthesis_Inhibition Inhibition of RNA Synthesis Procarbazine_Metabolites->RNA_Synthesis_Inhibition DNA_Strand_Breaks DNA Strand Breaks DNA_Alkylation->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 phases) DNA_Strand_Breaks->Cell_Cycle_Arrest ROS_Generation->DNA_Strand_Breaks Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Downstream effects of this compound's active metabolites on cancer cells.

Future Directions in this compound Derivative Research

The development of novel this compound derivatives presents an opportunity to enhance anticancer efficacy and potentially reduce toxicity. Future research should focus on:

  • Synthesis of Methylazoxythis compound Analogs: Given the superior cytotoxicity of this metabolite, synthesizing and evaluating its derivatives is a logical next step.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound scaffold can help identify key structural features that contribute to anticancer activity.

  • Targeted Delivery: Designing derivatives that are selectively activated in the tumor microenvironment could improve their therapeutic index.

  • Investigation of Signaling Pathways: Elucidating the specific signaling pathways modulated by novel derivatives will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic targets.

Conclusion

This compound remains a clinically relevant anticancer agent, and its unique mechanism of action, reliant on metabolic activation, provides a compelling rationale for the exploration of its derivatives. While research in this specific area is currently limited, the potent cytotoxicity of its active metabolite, methylazoxythis compound, suggests that the development of novel analogs holds significant promise for advancing cancer therapy. A focused effort on the synthesis, quantitative evaluation, and mechanistic understanding of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Procarbazine Metabolism and Reactive Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the metabolic activation of procarbazine, detailing the formation of its reactive intermediates, mechanisms of action, and the experimental methodologies used for its study.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a methylhydrazine derivative and an alkylating agent primarily used in chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors.[1] It is a prodrug, meaning it requires extensive metabolic activation to exert its cytotoxic effects.[1][2] The metabolism of this compound is a complex, multi-step process involving both enzymatic and non-enzymatic pathways, leading to the generation of highly reactive intermediates responsible for its antineoplastic activity.[3] This guide elucidates this metabolic cascade, presents key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.

Metabolic Activation Pathway

The bioactivation of this compound is initiated in the liver and kidneys and proceeds through several key stages. The parent drug is first oxidized to form azo-procarbazine. This initial step is catalyzed by microsomal cytochrome P450 (CYP450) and mitochondrial monoamine oxidase (MAO). Azo-procarbazine, which reaches higher plasma concentrations than the parent drug, is then further oxidized by CYP450 to a mixture of two positional azoxy isomers: methylazoxythis compound (B1204352) (Azoxy 2) and benzylazoxythis compound (Azoxy 1).

These azoxy metabolites are considered the proximate precursors to the ultimate cytotoxic species. The subsequent decomposition of these isomers, particularly the methylazoxy variant, generates highly reactive intermediates, including a diazene (B1210634) intermediate, methyl radicals (•CH3), and the methyl carbonium ion (CH3+). These species are responsible for the drug's primary mechanism of action: the alkylation of DNA.

Procarbazine_Metabolism This compound This compound Azo Azo-procarbazine This compound->Azo CYP450, MAO H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 Auto-oxidation Azoxy1 Benzylazoxythis compound (Azoxy 1) Azo->Azoxy1 CYP450 (N-oxidation) Azoxy2 Methylazoxythis compound (Azoxy 2) Azo->Azoxy2 CYP450 (N-oxidation) Intermediates Reactive Intermediates (Diazene, Methyl Radical, Methyl Carbonium Ion) Azoxy1->Intermediates Metabolic Decomposition Azoxy2->Intermediates Metabolic Decomposition DNA_Alkylation DNA Alkylation (O⁶-methylguanine) Intermediates->DNA_Alkylation Cytotoxicity Cytotoxicity & Apoptosis DNA_Alkylation->Cytotoxicity

Caption: Metabolic activation pathway of this compound.

Key Metabolites and Reactive Intermediates

The cytotoxicity of this compound is not attributed to the parent compound but to its metabolites. The azoxy isomers, in particular, are pivotal in the bioactivation process.

  • Azo-procarbazine: The first and major oxidative metabolite. While it is a necessary intermediate, it does not demonstrate significant DNA-damaging potential on its own.

  • Azoxy Isomers: Studies have shown that the methylazoxythis compound isomer (Azoxy 2) is the most cytotoxic metabolite, exhibiting significantly greater DNA-damaging potential and anticancer activity than the benzylazoxy isomer (Azoxy 1). In L1210 leukemia cells, the methylazoxy isomer was found to be 7-fold more toxic and cause 14 to 20 times more DNA damage than the benzylazoxy isomer.

  • Reactive Species: The decomposition of the azoxy metabolites is thought to generate a methyl carbonium ion, which acts as the primary alkylating species, methylating DNA principally at the O⁶ position of guanine. Additionally, the formation of carbon-centered free radicals, specifically the methyl radical, has been confirmed through spin-trapping studies. These radicals contribute to cellular damage. Auto-oxidation of this compound also produces hydrogen peroxide (H₂O₂), which can damage DNA indirectly by attacking protein sulfhydryl groups.

Quantitative Data Presentation

The following tables summarize key quantitative findings from pharmacokinetic and cytotoxicity studies of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters in Humans (Data from a study with eight tumor patients receiving a single oral 300 mg dose)

ParameterThis compound (PCB)Azo-procarbazine (Azo-PCB)Reference
Mean Time to Max. Plasma Conc. (Tmax)12.5 min-
Mean Plasma Elimination Half-life (t½)9.2 minSlower than PCB
Mean Cmax Ratio (Azo-PCB / PCB)-5.5
Mean AUC Ratio (Azo-PCB / PCB)-45.2

Table 2: In Vitro Cytotoxicity against L1210 Murine Leukemia Cells

CompoundIC₅₀ (Soft-Agar Clonogenic Assay)IC₅₀ (MTT Assay)Reference
This compound1.5 mMNot determinable
Methylazoxythis compound (Azoxy 2)0.15 mM0.2 mM
Benzylazoxythis compound (Azoxy 1)Insignificant EffectInsignificant Effect
Mixture of Azoxy Isomers-Intermediate effect
This compound itself reduced the MTT dye, preventing an accurate measurement.

Table 3: DNA Damage and Repair in Human Brain Tumor Xenografts

Tumor Line SensitivityO⁶-Alkylguanine-DNA Alkyltransferase (AT) LevelGrowth DelayReference
Resistant> 100 fmol/mg protein< 20 days
SensitiveUndetectable> 30 days

Experimental Protocols

The characterization of this compound's metabolism relies on several key experimental techniques.

Detection of Free Radical Intermediates via ESR Spectroscopy

This method is used to detect and identify transient free radical intermediates formed during metabolism.

  • Objective: To trap and identify carbon-centered free radicals from this compound oxidation.

  • Materials: Rat liver microsomes (or other enzymatic systems like horseradish peroxidase), NADPH, this compound, spin-trapping agents (e.g., 4-pyridyl-1-oxide-t-butyl nitrone (4-POBN), 5,5-dimethyl-1-pyrroline-1-oxide), phosphate (B84403) buffer, Electron Spin Resonance (ESR) spectrometer.

  • Protocol:

    • Prepare a reaction mixture containing rat liver microsomes, the spin-trapping agent, and this compound in a phosphate buffer.

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate the mixture under controlled conditions (e.g., 37°C).

    • Transfer the sample to a quartz flat cell suitable for ESR analysis.

    • Record the ESR spectrum using an ESR spectrometer.

    • Analyze the resulting spectrum. The hyperfine splitting constants of the trapped radical adduct are used to identify the original radical species (e.g., methyl radical).

ESR_Workflow prep Prepare Reaction Mixture (Microsomes, this compound, Spin Trap) initiate Initiate Reaction (Add NADPH) prep->initiate incubate Incubate at 37°C initiate->incubate transfer Transfer to ESR Sample Tube incubate->transfer record Record ESR Spectrum transfer->record analyze Analyze Spectrum & Identify Radical record->analyze

Caption: Workflow for ESR spin-trapping experiments.
Quantification of this compound and Metabolites

Accurate quantification of the parent drug and its various metabolites in biological matrices is crucial for pharmacokinetic studies.

  • Objective: To measure the concentration of this compound and its metabolites in plasma or tissue homogenates.

  • Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Protocol (General HPLC Example):

    • Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma) using solid-phase extraction or liquid-liquid extraction.

    • Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18). Use a specific mobile phase gradient to separate this compound from its metabolites.

    • Detection: Use a UV detector or a mass spectrometer to detect and quantify the separated compounds as they elute from the column.

    • Quantification: Create a standard curve using known concentrations of pure this compound and metabolite standards. Compare the peak areas from the sample to the standard curve to determine the concentrations.

In Vitro Cytotoxicity Assays

These assays determine the concentration of a compound required to inhibit cell growth, providing a measure of its cytotoxic potency.

  • Objective: To determine the IC₅₀ values of this compound and its metabolites.

  • Methodology: Soft-agar clonogenic assay or colorimetric assays (e.g., MTT).

  • Protocol (Soft-Agar Clonogenic Assay):

    • Culture tumor cells (e.g., L1210 murine leukemia) in a suitable medium.

    • Expose the cells to a range of concentrations of the test compound (this compound, methylazoxythis compound, etc.) for a defined period.

    • After exposure, wash the cells and plate a known number in a soft-agar medium.

    • Incubate the plates for 7-14 days to allow for colony formation.

    • Stain and count the resulting colonies.

    • Calculate the survival fraction relative to an untreated control.

    • Plot the survival fraction against the drug concentration to determine the IC₅₀ (the concentration that inhibits colony formation by 50%).

DNA Damage Assessment

The alkaline elution technique is used to measure DNA single-strand breaks and alkali-labile sites, quantifying the DNA-damaging effects of this compound's metabolites.

  • Objective: To quantify DNA strand breakage in cells exposed to this compound metabolites.

  • Protocol:

    • Label cellular DNA by growing cells in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine).

    • Expose the labeled cells to the test compounds (e.g., azoxy isomers).

    • Lyse the cells directly on a filter membrane.

    • Elute the DNA from the filter using an alkaline solution. Smaller DNA fragments (resulting from strand breaks) elute more quickly.

    • Collect fractions of the eluate over time and measure the radioactivity in each fraction.

    • The rate of elution is proportional to the number of DNA strand breaks. Compare the elution rates of treated cells to control cells to quantify the extent of DNA damage.

References

Structural Activity Relationship of Procarbazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a cornerstone in the combination chemotherapy of Hodgkin's lymphoma and certain brain tumors. Its efficacy is intrinsically linked to its chemical structure and subsequent metabolic activation. This technical guide delves into the core principles of the structural activity relationship (SAR) of this compound, providing an in-depth analysis of its mechanism of action, metabolic activation pathway, and the key structural features governing its cytotoxic effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is an alkylating agent that requires metabolic activation to exert its cytotoxic effects.[1] It is a prodrug that, following administration, undergoes a series of enzymatic and non-enzymatic transformations to generate reactive metabolites capable of methylating DNA.[2][3] This methylation ultimately leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and induction of apoptosis in rapidly dividing cancer cells.[2][4] The structural features of this compound are finely tuned for its absorption, distribution, metabolic activation, and interaction with its biological target. Understanding the SAR of this compound is crucial for the rational design of novel analogs with improved efficacy, selectivity, and reduced toxicity.

**2. Mechanism of Action

The primary mechanism of action of this compound involves the alkylation of DNA. Following metabolic activation, the ultimate carcinogenic metabolite, likely a methyldiazonium species, transfers a methyl group to nucleophilic sites on DNA bases. The primary target for this methylation is the O6 position of guanine (B1146940). This modification leads to mispairing with thymine (B56734) during DNA replication, resulting in G to A transition mutations and DNA strand breaks. The accumulation of DNA damage triggers cell cycle arrest and apoptosis.

**3. Metabolic Activation Pathway

This compound's journey from an inactive prodrug to a potent cytotoxic agent is a multi-step process primarily occurring in the liver. The metabolic activation is initiated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).

The key steps in the metabolic activation of this compound are:

  • Oxidation: this compound is first oxidized to azothis compound.

  • Isomerization and further oxidation: Azothis compound is then oxidized to form two positional azoxy isomers: the methylazoxy and benzylazoxy metabolites.

  • Generation of the active methylating species: The methylazoxy isomer is considered the more potent cytotoxic metabolite. It is hypothesized to undergo further transformation to generate a reactive methyldiazonium ion, which is the ultimate alkylating agent.

procarbazine_metabolism This compound This compound Azo Azothis compound This compound->Azo CYP450, MAO Azoxy_Me Methylazoxythis compound Azo->Azoxy_Me CYP450 Azoxy_Bn Benzylazoxythis compound Azo->Azoxy_Bn CYP450 Reactive_Intermediate Methyldiazonium Ion Azoxy_Me->Reactive_Intermediate Spontaneous decomposition DNA_Alkylation DNA Alkylation (O6-methylguanine) Reactive_Intermediate->DNA_Alkylation

Figure 1: Metabolic activation pathway of this compound.

Structural Activity Relationship (SAR) Insights

  • N-Methyl Group: The terminal N-methyl group is paramount for the anticancer activity of this compound. This group is the source of the methyl moiety that ultimately alkylates DNA. Analogs lacking this methyl group would be devoid of this primary mechanism of action.

  • Hydrazine (B178648) Moiety: The hydrazine linkage is a critical chemical feature that undergoes metabolic oxidation to form the azo and azoxy intermediates. Modifications to this group would likely alter the metabolic activation pathway and, consequently, the drug's efficacy.

  • Isopropylcarbamoylbenzyl Group: This portion of the molecule influences the drug's pharmacokinetic properties, including absorption, distribution, and interaction with metabolizing enzymes. While some analogs with modifications in this region have been synthesized, they have generally shown a lack of significant antitumor activity, suggesting that the overall structure is optimized for its biological function.

Quantitative Data

Quantitative data on the cytotoxic effects of this compound and its metabolites is limited. However, studies have compared the activity of the parent drug and its key metabolic intermediates.

CompoundCell LineIC50 (µM)Comments
This compoundL1210~1500Requires metabolic activation, hence lower potency in vitro.
Methylazoxythis compoundL1210~150The more active cytotoxic metabolite.
Benzylazoxythis compoundL1210>1000Significantly less active than the methylazoxy isomer.
Azothis compoundL1210>1000An earlier, less active metabolite in the activation pathway.

Note: The IC50 values are approximate and collated from various sources for comparative purposes.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, its metabolites, or analog compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Figure 2: Workflow for a typical MTT cytotoxicity assay.
DNA Alkylation Analysis

Determining the extent and nature of DNA alkylation by this compound and its analogs is crucial for understanding their mechanism of action. This can be achieved through methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify specific DNA adducts.

Protocol Outline:

  • Cell Treatment and DNA Isolation: Treat cancer cells with the test compound. After the desired incubation period, harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent nucleosides or nucleobases using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or acid hydrolysis.

  • LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by LC-MS/MS.

    • Chromatographic Separation: Separate the modified and unmodified nucleosides/bases using a suitable liquid chromatography column and gradient.

    • Mass Spectrometric Detection: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the O6-methylguanine adduct alongside unmodified guanine. A stable isotope-labeled internal standard is typically used for accurate quantification.

  • Data Analysis: Quantify the amount of O6-methylguanine relative to the total amount of guanine to determine the frequency of DNA adduct formation.

dna_alkylation_analysis Cell_Treatment Treat Cells with this compound DNA_Isolation Isolate Genomic DNA Cell_Treatment->DNA_Isolation DNA_Hydrolysis Hydrolyze DNA to Nucleosides DNA_Isolation->DNA_Hydrolysis LC_Separation LC Separation of Nucleosides DNA_Hydrolysis->LC_Separation MS_Detection MS/MS Detection of O6-methylguanine LC_Separation->MS_Detection Quantification Quantify Adduct Levels MS_Detection->Quantification

References

Procarbazine as a DNA Alkylating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a crucial alkylating agent in the chemotherapeutic treatment of Hodgkin's lymphoma and certain brain cancers.[1] This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role as a DNA alkylating agent. The document details its metabolic activation from a prodrug to its active cytotoxic species, the subsequent formation of DNA adducts, and the cellular responses to this damage. This guide also offers detailed experimental protocols for studying this compound's effects and presents quantitative data on its efficacy from both preclinical and clinical studies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacology and therapeutic application.

Introduction

This compound hydrochloride is an oral chemotherapeutic agent that has been in clinical use since 1969.[2] It is a potent, cell-cycle phase-specific drug, primarily targeting the S phase of cell division.[1] Its principal therapeutic applications are in combination chemotherapy regimens, such as BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) for Hodgkin's lymphoma and PCV (this compound, lomustine, and vincristine) for malignant gliomas.[1][3] The cytotoxic effects of this compound are attributed to its ability to alkylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing apoptosis in rapidly dividing cancer cells. This guide delves into the intricate molecular mechanisms underpinning this compound's function as a DNA alkylating agent.

Mechanism of Action: From Prodrug to DNA Alkylation

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process is a multi-step cascade primarily occurring in the liver.

Metabolic Activation Pathway

The metabolic activation of this compound proceeds as follows:

  • Oxidation: this compound is first oxidized to azothis compound (B1211744) by cytochrome P450 (CYP450) enzymes in the liver.

  • Isomerization: Azothis compound then undergoes isomerization to form a more stable tautomer.

  • Hydroxylation: This intermediate is hydroxylated by CYP450 to form the active metabolite, methylazoxythis compound.

  • Decomposition: Methylazoxythis compound is unstable and decomposes to form a methyldiazonium ion, the ultimate alkylating species, and a benzaldehyde (B42025) derivative.

The methyldiazonium ion is a highly reactive electrophile that readily transfers a methyl group to nucleophilic sites on cellular macromolecules, most notably DNA.

procarbazine_activation This compound This compound Azothis compound Azothis compound This compound->Azothis compound CYP450 Oxidation Methylazoxythis compound Methylazoxythis compound Azothis compound->Methylazoxythis compound Isomerization & CYP450 Hydroxylation Methyldiazonium_ion Methyldiazonium ion Methylazoxythis compound->Methyldiazonium_ion Decomposition DNA_Alkylation DNA Alkylation Methyldiazonium_ion->DNA_Alkylation Methylation

Figure 1: Metabolic activation pathway of this compound.
DNA Alkylation and Adduct Formation

The primary mechanism of this compound-induced cytotoxicity is the methylation of DNA. The methyldiazonium ion preferentially attacks the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The formation of O6-methylguanine (O6-meG) is considered the most critical lesion for the mutagenic and cytotoxic effects of this compound.

O6-meG is a pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication. This leads to G:C to A:T transition mutations. The accumulation of these mutations and other DNA adducts disrupts the normal functioning of DNA, inhibiting replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.

Cellular Response to this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage is a complex process involving DNA damage sensing, cell cycle checkpoint activation, DNA repair, and, if the damage is irreparable, the induction of apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DNA adducts, particularly O6-meG, and single-strand breaks resulting from this compound's alkylating activity, triggers the DNA Damage Response (DDR) pathway. Key protein kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to DNA double-strand and single-strand breaks, respectively.

Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.

ddr_pathway This compound This compound DNA_Damage DNA Damage (O6-meG, SSBs) This compound->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis triggers

Figure 2: this compound-induced DNA damage response pathway.
Apoptosis Induction

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. The p53-mediated pathway is a key initiator of apoptosis. Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to the release of cytochrome c.

Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

apoptosis_pathway p53 Activated p53 Bax_Bak Bax / Bak p53->Bax_Bak upregulates Mitochondria Mitochondria Bax_Bak->Mitochondria disrupts membrane Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome forms Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Figure 3: this compound-induced apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DNA alkylating effects of this compound.

Detection of O6-Methylguanine DNA Adducts by UPLC-MS/MS

This protocol outlines a method for the sensitive and quantitative detection of O6-meG in DNA isolated from cells treated with this compound.

Materials:

  • This compound-treated and control cells

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • O6-Methylguanine standard

  • Internal standard (e.g., [¹⁵N₅]-O6-methylguanine)

  • UPLC-MS/MS system with an ESI source

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include an untreated control.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Hydrolysis: Resuspend the purified DNA in a formic acid solution and heat to hydrolyze the DNA into its constituent bases.

  • Sample Preparation: Neutralize the hydrolyzed sample and add the internal standard. Centrifuge to pellet any debris.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant onto a C18 UPLC column.

    • Use a gradient elution with a mobile phase consisting of formic acid in water and acetonitrile.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Monitor the specific mass transitions for O6-methylguanine and the internal standard.

  • Data Analysis: Quantify the amount of O6-meG in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of O6-meG.

adduct_detection_workflow Start Start Cell_Culture Cell Culture & this compound Treatment Start->Cell_Culture DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction DNA_Hydrolysis Acid Hydrolysis of DNA DNA_Extraction->DNA_Hydrolysis Sample_Prep Sample Preparation with Internal Standard DNA_Hydrolysis->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Analysis Quantification of O6-meG UPLC_MSMS->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for O6-methylguanine adduct detection.
Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

This section summarizes quantitative data on the efficacy of this compound from preclinical and clinical studies.

In Vitro Cytotoxicity of this compound Metabolites

The following table presents the 50% inhibitory concentration (IC50) values of this compound and its metabolites in the L1210 murine leukemia cell line.

CompoundIC50 (mM)
This compound1.5
Methylazoxythis compound0.15
Benzylazoxythis compound> 1.0

Data from a soft-agar clonogenic assay.

Clinical Efficacy of this compound-Containing Regimens

The following tables summarize the clinical efficacy of this compound in combination chemotherapy regimens for Hodgkin's lymphoma and brain tumors.

Table 2: Efficacy of BEACOPP Regimens in Advanced Hodgkin's Lymphoma

RegimenComplete Remission (CR) Rate5-Year Overall Survival (OS)5-Year Progression-Free Survival (PFS)
BEACOPPescalated 93%97%94%
BEACOPPbaseline 84%87.7%81.1%
ABVD 82%84.3%71.1%

Table 3: Efficacy of PCV Regimen in Anaplastic Oligodendroglial Tumors

Treatment ArmMedian Overall Survival (Years)5-Year Overall Survival10-Year Overall Survival20-Year Overall Survival
RT + PCV 14.270%51%37%
RT alone 9.357%35%15%

RT = Radiation Therapy

Table 4: Efficacy of PCV Regimen in Recurrent High-Grade Glioma

OutcomePCVTemozolomide (TMZ)
Median Overall Survival 6.7 months7.2 months
Progression-Free Survival 3.6 months4.7 months

Conclusion

This compound remains a cornerstone of combination chemotherapy for Hodgkin's lymphoma and certain brain tumors due to its potent DNA alkylating activity. Its complex metabolic activation pathway culminates in the formation of a reactive methyldiazonium ion that methylates DNA, primarily at the O6 position of guanine. This DNA damage triggers a robust cellular response, including cell cycle arrest and, ultimately, apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important anticancer agent. A thorough understanding of its mechanism of action and the cellular pathways it affects is crucial for optimizing its therapeutic use and developing novel strategies to overcome drug resistance.

References

Genotoxicity and Mutagenic Profile of Procarbazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a methylhydrazine derivative with significant antineoplastic activity.[1] It is primarily used in combination chemotherapy regimens, such as MOPP (mechlorethamine, vincristine, this compound, and prednisone), for the treatment of Hodgkin's lymphoma and certain brain tumors like glioblastoma multiforme.[2][3][4] Despite its therapeutic efficacy, this compound is a recognized mutagen, carcinogen, and teratogen in numerous experimental systems.[5] Its use has been associated with an increased risk of secondary malignancies, particularly acute nonlymphocytic leukemia.

This technical guide provides an in-depth examination of the genotoxic and mutagenic profile of this compound. It details the mechanisms of DNA damage, summarizes quantitative data from key genotoxicity assays, provides standardized experimental protocols, and illustrates the critical pathways and workflows involved.

Mechanism of Genotoxicity and Mutagenicity

This compound is a prodrug that requires metabolic activation to exert its cytotoxic and genotoxic effects. The precise mechanism is complex, involving multiple pathways that culminate in DNA damage through both alkylation and oxidative stress.

Metabolic Activation

This compound undergoes rapid metabolic transformation, primarily in the liver and kidneys. The initial step is an auto-oxidation or enzymatic oxidation to an azo derivative. This intermediate then isomerizes to a more stable azoxy form. Subsequent cytochrome P450-mediated hydroxylation and hydrolysis release reactive methyldiazene, which is believed to be the ultimate methylating species, and a benzylaldehyde derivative. Methyldiazene can decompose to generate a highly reactive methyl radical (•CH3).

G Metabolic Activation Pathway of this compound This compound This compound Azo Azo-Procarbazine This compound->Azo Oxidation (CYP450 / Auto-oxidation) Azoxy Azoxy-Procarbazine (Active Metabolite) Azo->Azoxy Isomerization Methyldiazene Methyldiazene (CH3N=NH) Azoxy->Methyldiazene Hydrolysis MethylRadical Methyl Radical (•CH3) Methyldiazene->MethylRadical Decomposition DNA_Alkylation DNA Alkylation MethylRadical->DNA_Alkylation

Caption: Metabolic activation cascade of this compound to its reactive intermediates.

DNA Alkylation

The primary mechanism of this compound-induced genotoxicity is DNA alkylation. The metabolically generated methylating species covalently adds methyl groups to DNA bases. The principal adducts formed are O6-methylguanine (O6-meG) and N7-methylguanine, with a ratio characteristic of an SN1-type methylating agent. The formation of O6-meG is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C→A:T transition mutations. This alkylating activity cross-links DNA strands, inhibiting DNA replication and transcription, which ultimately triggers apoptosis in rapidly dividing cancer cells.

Oxidative DNA Damage

In addition to alkylation, this compound induces oxidative stress. The auto-oxidation of the parent drug and its metabolites generates hydrogen peroxide (H₂O₂). Furthermore, in the presence of metal ions like Cu(II), this compound can generate methyl radicals. These reactive oxygen species (ROS) can directly damage DNA, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. This oxidative damage contributes to both the antitumor effects and the mutagenic and carcinogenic properties of the drug.

G This compound-Induced DNA Damage Pathways cluster_alkylation Alkylation Pathway cluster_oxidative Oxidative Pathway Metabolites Active Metabolites (e.g., Methyldiazene) DNA DNA Metabolites->DNA Alkylation O6meG O6-methylguanine DNA->O6meG Adduct Formation Replication DNA Replication O6meG->Replication Mutation G:C → A:T Transition Mutation Replication->Mutation This compound This compound Auto-oxidation ROS ROS Generation (H₂O₂, •CH₃) This compound->ROS DNA2 DNA ROS->DNA2 Oxidative Attack OxoG 8-oxodG DNA2->OxoG StrandBreaks DNA Strand Breaks DNA2->StrandBreaks

Caption: Dual mechanisms of this compound-induced DNA damage: alkylation and oxidative stress.

In Vitro Genotoxicity and Mutagenicity Data

Bacterial Reverse Mutation Assay (Ames Test)

This compound has historically yielded false-negative or conflicting results in standard Ames tests, both with and without metabolic activation. However, its mutagenicity can be demonstrated using modified protocols. A study using the sensitive microtitre fluctuation test showed that this compound is mutagenic to E. coli and S. typhimurium strains, but only in the presence of high concentrations of S9 fraction derived from rats pre-treated with enzyme inducers like Aroclor or phenobarbitone. This highlights the critical role of specific metabolic activation pathways that may not be sufficiently robust in standard in vitro test systems.

Table 1: Summary of In Vitro Bacterial Mutagenicity Data for this compound
Test System Result
Standard Ames Test (S. typhimurium)Generally Negative
Preincubation Ames TestNegative
Microtitre Fluctuation Test (E. coli WP2, S. typhimurium TA1535)Positive with high S9 concentration from induced rat liver
Forward Mutation Fluctuation Assay (E. coli D494)Positive with lower S9 concentration

In Vivo Genotoxicity and Mutagenicity Data

In contrast to in vitro bacterial assays, this compound demonstrates clear and potent genotoxic and mutagenic activity in a wide range of in vivo mammalian systems.

Micronucleus Test

This compound is a well-established clastogen, consistently inducing micronuclei in the bone marrow erythrocytes of mice. The induction is dose-dependent and observed following both intraperitoneal (i.p.) and oral (p.o.) administration. Peak frequencies of micronucleated reticulocytes are typically observed 48 hours after a single treatment.

Table 2: In Vivo Micronucleus Test Data for this compound in Mice
Strain Dose (mg/kg) Route Sampling Time Result
MS/Ae & CD-150-400i.p.24 hPositive, dose-dependent increase in MNPCEs
MS/Ae & CD-1200-1600p.o.24 hPositive, dose-dependent increase in MNPCEs
(Not specified)348(Not specified)48 hHigher MPE frequency than at 24 h
MutaMouse6.25, 12.5, 25 (daily for 28 days)p.o.28 days + 2dPositive, dose-dependent increase in micronucleated immature erythrocytes

MNPCEs: Micronucleated Polychromatic Erythrocytes; MPE: Micronucleated Polychromatic Erythrocytes

Transgenic Rodent (TGR) Mutation Assays

TGR assays provide definitive evidence of in vivo mutagenicity. In λlacZ transgenic mice (Muta™Mouse), this compound treatment leads to significant, dose-related increases in mutant frequencies in hematopoietic tissues.

Table 3: In Vivo TGR Mutation Assay Data for this compound in λlacZ Mice
Tissue Dose Regimen (mg/kg) Sampling Time Mutant Frequency Increase (Fold vs. Control) Primary Mutation Type
Bone Marrow5 x 2007 days post-treatment16-foldG:C→T:A transversions (most frequent), followed by G:C→C:G transversions
Bone Marrow28 x 253 days post-treatment6.8-foldNot specified
Bone Marrow28 x 2570 days post-treatment5.0-foldNot specified

Interestingly, the mutation spectrum observed in these studies, dominated by G:C→T:A transversions, suggests that mechanisms other than the direct miscoding by O6-meG (which primarily causes G:C→A:T transitions) play a major role in this compound-induced mutagenesis in vivo.

Detailed Experimental Protocols

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized procedure for evaluating mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and is adapted for this compound, requiring high S9 concentrations.

G Experimental Workflow: Ames Test for this compound A 1. Prepare Cultures (e.g., S. typhimurium TA100) Overnight incubation at 37°C D 4. Combine Reagents In a sterile tube, mix: - 0.1 mL Bacterial Culture - 0.1 mL Test Solution - 0.5 mL S9 Mix (or buffer) A->D B 2. Prepare Test Solutions This compound dilutions Positive/Negative Controls B->D C 3. Prepare S9 Mix High concentration from Aroclor-induced rat liver C->D E 5. Pre-incubation Incubate mixture at 37°C for 20-30 minutes D->E F 6. Add Top Agar (B569324) Add 2 mL molten top agar (containing trace histidine/biotin) E->F G 7. Plating Pour mixture onto minimal glucose agar plate F->G H 8. Incubation Incubate plates at 37°C for 48-72 hours G->H I 9. Analysis Count revertant colonies. A positive result is a dose-dependent increase >2x background. H->I

Caption: A generalized workflow for the Ames test adapted for this compound.

Methodology:

  • Strain Preparation: Inoculate S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation (S9): Prepare a high-concentration S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

  • Exposure: In a sterile tube, combine 0.1 mL of bacterial culture, 0.1 mL of the this compound test solution (or control), and 0.5 mL of S9 mix (for activated plates) or phosphate (B84403) buffer (for non-activated plates).

  • Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C.

  • Plating: Add 2 mL of molten top agar (45°C) containing a trace amount of histidine and biotin (B1667282) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.

Protocol: In Vivo Micronucleus Assay

This protocol describes the standard mouse bone marrow micronucleus assay.

G Experimental Workflow: In Vivo Micronucleus Assay A 1. Animal Dosing Administer this compound to mice (e.g., i.p. or p.o.) Include vehicle and positive controls B 2. Sampling Time Wait for appropriate interval (e.g., 24 and 48 hours post-dose) A->B C 3. Bone Marrow Harvest Euthanize animal, excise femurs. Flush marrow with fetal bovine serum. B->C D 4. Cell Preparation Create a cell suspension. Centrifuge and remove supernatant. C->D E 5. Slide Preparation Resuspend cell pellet. Prepare thin smears on microscope slides and air dry. D->E F 6. Staining Stain with Acridine (B1665455) Orange, Giemsa, or other suitable stain to differentiate cell types. E->F G 7. Microscopic Analysis Under fluorescence or light microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal. F->G H 8. Data Evaluation Calculate frequency of micronucleated PCEs (MN-PCEs). Analyze for statistically significant increase. G->H

Caption: Workflow for the in vivo mouse bone marrow micronucleus assay.

Methodology:

  • Animals and Dosing: Use a suitable mouse strain (e.g., CD-1). Administer this compound via the intended route (e.g., i.p. or oral gavage) at multiple dose levels. Include concurrent vehicle and positive control groups.

  • Sampling: Euthanize animals at appropriate time points after dosing. For this compound, 48 hours is often the optimal time for peak response, with a 24-hour point also commonly included.

  • Bone Marrow Collection: Isolate the femurs and/or tibias and flush the bone marrow with fetal bovine serum.

  • Slide Preparation: Create a cell suspension and centrifuge. Discard the supernatant and use the cell pellet to prepare thin smears on clean microscope slides.

  • Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature), such as acridine orange or Giemsa.

  • Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.

  • Data Analysis: Calculate the frequency of MN-PCEs for each animal. Use appropriate statistical methods to assess for a significant, dose-dependent increase compared to the vehicle control.

Protocol: In Vitro Chromosomal Aberration Test

This protocol outlines the procedure for assessing clastogenicity in cultured mammalian cells.

G Experimental Workflow: In Vitro Chromosomal Aberration Test A 1. Cell Culture Initiate cultures of mammalian cells (e.g., human lymphocytes, CHO) B 2. Exposure Add this compound at various concentrations (+/- S9 mix) for a short duration (e.g., 3-4h) A->B C 3. Recovery Wash cells and add fresh medium. Incubate until ~1.5 normal cell cycle lengths. B->C D 4. Mitotic Arrest Add a mitotic inhibitor (e.g., Colcemid) for 2-3 hours to accumulate metaphase cells. C->D E 5. Cell Harvest Collect cells by trypsinization or centrifugation. D->E F 6. Hypotonic Treatment Treat cells with hypotonic KCl to swell the cells and spread chromosomes. E->F G 7. Fixation & Spreading Fix cells with methanol/acetic acid. Drop cell suspension onto slides. F->G H 8. Scoring & Analysis Stain slides (e.g., Giemsa). Score 100-300 metaphase spreads per concentration for structural and numerical aberrations. G->H

Caption: Workflow for the in vitro mammalian chromosomal aberration test.

Methodology:

  • Cell Culture: Initiate cultures of a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.

  • Exposure: Treat the cell cultures with at least three concentrations of this compound, with and without an exogenous metabolic activation system (S9). A typical short exposure is 3-5 hours.

  • Recovery: After exposure, wash the cells and re-incubate them in fresh medium. The total culture time from treatment initiation to harvest should be approximately 1.5 times the normal cell cycle length.

  • Mitotic Arrest: Add a mitotic arresting agent (e.g., Colcemid or colchicine) to the cultures for the final 2-3 hours of incubation to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment to swell the cytoplasm, and fix them using a methanol:acetic acid fixative. Drop the fixed cell suspension onto microscope slides and air-dry.

  • Analysis: Stain the slides with Giemsa stain. Analyze 100-300 well-spread metaphases per concentration under a microscope. Score for structural aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations (polyploidy, aneuploidy).

  • Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Conclusion

The comprehensive body of evidence clearly defines this compound as a potent genotoxic and mutagenic agent. Its activity is dependent on metabolic activation to reactive intermediates that damage DNA through two primary mechanisms: direct alkylation, forming mutagenic adducts like O6-methylguanine, and the generation of reactive oxygen species that cause oxidative damage. While its mutagenicity can be difficult to detect in standard in vitro bacterial assays, it is a powerful mutagen and clastogen in a wide array of in vivo mammalian systems. This dual mechanism of DNA damage underscores its efficacy as a chemotherapeutic agent while also explaining its significant carcinogenic risk, a critical consideration in drug development and clinical application.

References

Procarbazine's Impact on DNA, RNA, and Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine, a methylhydrazine derivative, is a cornerstone of combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors. Its efficacy stems from its multifaceted cytotoxic effects, primarily centered on the disruption of fundamental cellular processes: DNA, RNA, and protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with and subsequent inhibition of these critical macromolecular synthesis pathways. We will delve into its metabolic activation, the nature of the DNA damage it induces, and the downstream consequences for transcription and translation. This document consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and provides visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an orally administered antineoplastic agent that has been in clinical use for several decades.[1][2] It is classified as an alkylating agent and is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2][3] The primary mechanism of action of this compound involves the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4] This guide will provide a detailed technical overview of these effects.

Metabolic Activation of this compound

This compound undergoes a complex series of metabolic transformations, primarily in the liver, to yield its active cytotoxic species. This multi-step process is crucial for its anticancer activity.

The metabolic activation of this compound begins with its oxidation to an azo derivative, which is then further metabolized to azoxy intermediates. These azoxy metabolites are considered the proximate carcinogens and are responsible for the generation of a methylating agent, likely a methyldiazonium ion. This highly reactive species is then capable of transferring a methyl group to nucleophilic sites on cellular macromolecules.

procarbazine_metabolism This compound This compound Azo_this compound Azo_this compound This compound->Azo_this compound Oxidation (CYP450, MAO) Azoxy_Metabolites Azoxy_Metabolites Azo_this compound->Azoxy_Metabolites Isomerization Methyldiazonium_Ion Methyldiazonium_Ion Azoxy_Metabolites->Methyldiazonium_Ion Decomposition DNA_Alkylation DNA_Alkylation Methyldiazonium_Ion->DNA_Alkylation Methylation

Figure 1: Metabolic activation pathway of this compound.

Effects on DNA Synthesis and Integrity

The primary cytotoxic effect of this compound stems from its ability to damage DNA, which directly inhibits DNA replication and, consequently, cell division.

DNA Alkylation

The active metabolites of this compound act as alkylating agents, transferring a methyl group to various positions on the DNA bases. The most significant of these modifications is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine). This adduct is miscoding and can lead to G:C to A:T transition mutations during DNA replication if not repaired. The formation of these adducts disrupts the normal structure of the DNA double helix, creating lesions that impede the progression of DNA polymerase, thus halting DNA synthesis.

DNA Strand Breakage

The auto-oxidation of this compound and its metabolites can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). These ROS can cause oxidative damage to DNA, leading to single- and double-strand breaks. This further contributes to the inhibition of DNA replication and triggers apoptotic pathways.

Impact on RNA Synthesis

The damage inflicted upon the DNA template by this compound has a direct inhibitory effect on transcription. RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template, can be stalled or blocked by the presence of DNA adducts and strand breaks. This leads to a global reduction in the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

Furthermore, there is evidence to suggest that this compound may have a more direct role in inhibiting RNA synthesis. Some studies propose that this compound or its metabolites can inhibit the transmethylation of methyl groups from methionine into tRNA. Functional tRNA is essential for protein synthesis, and its impairment could indirectly lead to a feedback inhibition of RNA and DNA synthesis.

Inhibition of Protein Synthesis

The inhibition of protein synthesis by this compound is a downstream consequence of its effects on DNA and RNA. The reduction in mRNA synthesis directly limits the amount of template available for translation.

Additionally, the proposed inhibition of tRNA methylation would disrupt the normal functioning of the translational machinery. tRNAs are responsible for carrying specific amino acids to the ribosome to be incorporated into a growing polypeptide chain. If tRNA molecules are not properly modified, their ability to be charged with amino acids and to recognize codons on the mRNA may be compromised, leading to a cessation of protein synthesis.

procarbazine_effects This compound This compound Active_Metabolites Active_Metabolites This compound->Active_Metabolites DNA_Damage DNA Damage (Alkylation, Strand Breaks) Active_Metabolites->DNA_Damage Inhibit_tRNA_methylation Inhibition of tRNA Methylation Active_Metabolites->Inhibit_tRNA_methylation Inhibit_DNA_Synth Inhibition of DNA Synthesis DNA_Damage->Inhibit_DNA_Synth Inhibit_RNA_Synth Inhibition of RNA Synthesis DNA_Damage->Inhibit_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest Inhibit_DNA_Synth->Cell_Cycle_Arrest Inhibit_Protein_Synth Inhibition of Protein Synthesis Inhibit_RNA_Synth->Inhibit_Protein_Synth Inhibit_Protein_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibit_tRNA_methylation->Inhibit_Protein_Synth

Figure 2: this compound's mechanism of action on macromolecular synthesis.

Quantitative Data on Inhibition

The cytotoxic effects of this compound and its metabolites have been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundCell LineAssayIC50Reference
This compoundL1210 murine leukemiaSoft-agar clonogenic assay1.5 mM
Methylazoxythis compoundL1210 murine leukemiaSoft-agar clonogenic assay0.15 mM
Methylazoxythis compoundL1210 murine leukemiaColorimetric assay (MTT)0.2 mM

These data indicate that the metabolite, methylazoxythis compound, is significantly more potent in inhibiting cell proliferation than the parent drug, highlighting the importance of metabolic activation.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on DNA, RNA, and protein synthesis.

Assessment of DNA Synthesis Inhibition (Radiolabeled Thymidine Incorporation Assay)

This assay measures the incorporation of a radiolabeled DNA precursor, [³H]-thymidine, into newly synthesized DNA.

Workflow:

dna_synthesis_assay cluster_0 Cell Culture and Treatment cluster_1 Radiolabeling and Harvesting cluster_2 Measurement and Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for desired time period C->D E Add [³H]-thymidine to each well D->E F Incubate for 4-6h E->F G Harvest cells onto a filter mat F->G H Wash to remove unincorporated [³H]-thymidine G->H I Measure radioactivity using a scintillation counter H->I J Calculate % inhibition relative to untreated control I->J

Figure 3: Workflow for DNA synthesis inhibition assay.

Detailed Steps:

  • Cell Culture: Plate tumor cells at an appropriate density in a 96-well microplate and incubate for 24 hours to allow for cell adherence.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (or its metabolites) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

  • Washing: Wash the filter mat extensively with a suitable buffer to remove any unincorporated [³H]-thymidine.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a beta-scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis. Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

Assessment of RNA Synthesis Inhibition (In Vitro Transcription Assay)

This assay measures the synthesis of RNA from a DNA template in a cell-free system.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing a DNA template (e.g., a plasmid with a known promoter), RNA polymerase, ribonucleotides (ATP, CTP, GTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP), and a transcription buffer.

  • Drug Addition: Add varying concentrations of this compound or its active metabolites to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specific time to allow for RNA synthesis.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • RNA Precipitation: Precipitate the newly synthesized RNA using an appropriate method (e.g., trichloroacetic acid precipitation).

  • Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of RNA synthesized. Calculate the percentage of inhibition for each drug concentration.

Assessment of Protein Synthesis Inhibition (Amino Acid Incorporation Assay)

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Detailed Steps:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the DNA synthesis assay.

  • Amino Acid Starvation: Before labeling, incubate the cells in a medium lacking the amino acid to be used for labeling (e.g., methionine-free medium).

  • Radiolabeling: Add a radiolabeled amino acid (e.g., [³⁵S]-methionine) to the cells and incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells to remove unincorporated radiolabel and then lyse the cells to release the proteins.

  • Protein Precipitation: Precipitate the proteins from the cell lysate using a method like trichloroacetic acid (TCA) precipitation.

  • Quantification: Collect the protein precipitate on a filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of inhibition for each this compound concentration.

Conclusion

This compound's cytotoxic effects are a direct result of its ability to interfere with the fundamental processes of DNA, RNA, and protein synthesis. As a prodrug, its metabolic activation is a critical prerequisite for its function as a DNA alkylating agent. The resultant DNA damage serves as a primary trigger for the inhibition of replication and transcription, which in turn leads to a shutdown of protein synthesis. The potential for direct inhibition of tRNA methylation adds another layer to its mechanism of action. This in-depth understanding of this compound's molecular interactions is vital for the continued optimization of its clinical use and the development of novel therapeutic strategies that target these essential cellular pathways. This guide provides a comprehensive technical resource for researchers and clinicians working to unravel the complexities of this important anticancer agent.

References

Methodological & Application

Application Notes and Protocols for Procarbazine In Vitro Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine is a chemotherapy agent belonging to the class of alkylating agents, primarily used in the treatment of Hodgkin's lymphoma and certain brain cancers such as glioblastoma multiforme.[1] It functions as a prodrug, undergoing metabolic activation to exert its cytotoxic effects.[2] The precise mechanism of action is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis.[2][3] this compound's metabolism results in the formation of reactive intermediates, including azo-procarbazine and its subsequent oxidation to azoxy-derivatives, which are potent alkylating agents that methylate DNA. This damage to DNA is crucial for its anticancer activity.

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of this compound's cytotoxicity, a critical step in preclinical drug development and mechanistic studies. The following sections detail the methodologies for key assays, present available cytotoxicity data, and illustrate the experimental workflow and relevant signaling pathways.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound and its active metabolite have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of available IC50 values. It is important to note that the parent drug, this compound, often shows higher IC50 values in vitro compared to its active metabolites, as many cell lines lack the necessary metabolic enzymes for its activation.

Cell LineAssay TypeCompoundIC50 (mM)Incubation TimeReference
L1210 (Murine Leukemia)Soft-agar clonogenic assayThis compound1.5Not Specified
L1210 (Murine Leukemia)Soft-agar clonogenic assayMethylazoxythis compound0.15Not Specified
CCRF-CEM (Human Leukemia)Not SpecifiedThis compoundHigh concentrationNot Specified
CCRF-CEM (Human Leukemia)Not SpecifiedMethylazoxythis compoundSignificantly lower than this compoundNot Specified

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to screen for this compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound hydrochloride (stock solution prepared in sterile DMSO or PBS)

  • Selected cancer cell lines (e.g., L1210, CCRF-CEM, or relevant lines from the NCI-60 panel)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range for this compound is 0.1 mM to 5 mM. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest drug concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plates at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous LDH release.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression using flow cytometry. This compound is known to cause cell cycle arrest in the S and G2 phases.

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.

Visualizations

Experimental Workflow for this compound Cytotoxicity Screening

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., L1210, CCRF-CEM) seeding Seed Cells in Multi-well Plates cell_culture->seeding procarbazine_prep This compound Stock Solution treatment Treat with this compound (Concentration Gradient) procarbazine_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (G2/M Arrest) incubation->cell_cycle_assay data_analysis Determine IC50, % Apoptosis, Cell Cycle Distribution mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response cluster_apoptosis Apoptotic Cascade This compound This compound (Prodrug) azo_metabolite Azo-Procarbazine This compound->azo_metabolite Metabolism azoxy_metabolite Azoxy Metabolites (e.g., Methylazoxythis compound) azo_metabolite->azoxy_metabolite Oxidation ros Reactive Oxygen Species (ROS) azo_metabolite->ros dna DNA azoxy_metabolite->dna Methylation ros->dna Oxidative Stress dna_damage DNA Alkylation & Strand Breaks cell_cycle_arrest G2/M Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis bax_bak Bax/Bak Activation apoptosis->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Cell Death caspase3->cell_death

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Procarbazine-Induced Mutagenesis in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procarbazine, an antineoplastic agent, is a potent mutagen widely used in genetic research to induce mutations in various model organisms, including Drosophila melanogaster.[1][2] Its efficacy in causing genetic damage, particularly sex-linked recessive lethal mutations, makes it a valuable tool for forward genetic screens and studies on mutagenesis.[1][3] this compound is a prodrug that, once metabolically activated, acts as an alkylating agent, primarily methylating DNA.[4] This document provides detailed application notes and protocols for the use of this compound to induce mutations in Drosophila.

Mechanism of Action

This compound is a hydrazine (B178648) derivative that requires metabolic activation to exert its mutagenic effects. The precise mechanism is complex, but it is understood to act through multiple pathways:

  • Inhibition of Macromolecular Synthesis: Active intermediates of this compound can inhibit the synthesis of DNA, RNA, and proteins. This may occur through the inhibition of transmethylation of methionine into transfer RNA (t-RNA), which is crucial for protein synthesis.

  • DNA Alkylation: The metabolic products of this compound act as alkylating agents, transferring methyl groups to DNA bases. This can lead to base mispairing during DNA replication and the formation of DNA adducts.

  • Generation of Free Radicals: The auto-oxidation of this compound can produce cytotoxic free radicals, which can cause single and double-strand breaks in DNA.

These actions result in a range of genetic alterations, from point mutations to larger chromosomal aberrations.

procarbazine_mechanism cluster_effects Cellular Effects cluster_outcomes Genetic Outcomes This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (e.g., in liver, gut) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (Alkylating Agents, Free Radicals) Metabolic_Activation->Active_Metabolites Inhibition Inhibition of DNA, RNA, and Protein Synthesis Active_Metabolites->Inhibition DNA_Damage DNA Alkylation & Oxidative Damage Active_Metabolites->DNA_Damage Point_Mutations Point Mutations (Base-pair changes) DNA_Damage->Point_Mutations Chromosome_Aberrations Chromosome Aberrations (Deletions, etc.) DNA_Damage->Chromosome_Aberrations

Caption: Mechanism of this compound Mutagenesis.

Data Presentation

This compound is highly effective at inducing a variety of genetic damage in Drosophila melanogaster. The most commonly assayed endpoint is the frequency of sex-linked recessive lethals (SLRLs). While the mutagenicity of this compound in Drosophila is well-established, detailed public data on the dose-response relationship is limited. A key study noted that for sperm, a clear concentration-effect relationship was not apparent, but such a relationship was observed for spermatids at lower concentrations.

The following table summarizes the types of genetic damage induced by this compound in Drosophila.

Genetic Damage TypeObservation in DrosophilaGerm Cell Stage SpecificityReference
Sex-Linked Recessive Lethals (SLRLs) Highly mutagenicAll stages of spermatogenesis
Dominant Lethals Low inductionPrimarily in metabolically active germ cells (spermatids)
Total Sex-Chromosome Loss (X, Y) Low inductionPrimarily in metabolically active germ cells (spermatids)
Partial Sex-Chromosome Loss (YL, YS) Not observedNot applicable
II-III Translocations Not observedNot applicable
Aneuploidy InducedNot specified
Somatic Mutation and Recombination InducedNot specified

Experimental Protocols

The standard method for administering this compound to Drosophila is through feeding. The most common assay to measure its mutagenic potential is the Sex-Linked Recessive Lethal (SLRL) test.

Protocol 1: Preparation of this compound-Containing Media for Drosophila Feeding

Objective: To prepare a standard Drosophila food medium containing a defined concentration of this compound for oral administration.

Materials:

  • This compound hydrochloride

  • Standard Drosophila food ingredients (e.g., cornmeal, yeast, agar, molasses) or a commercial instant medium

  • Sucrose (B13894) (for sugar solution method)

  • Distilled water

  • Appropriate solvent if this compound is not water-soluble (use with caution, as some solvents can be toxic to flies)

  • Glass vials

  • Filter paper discs or cotton balls

Procedure:

Method A: Mixing into Standard Fly Food

  • Prepare the standard Drosophila food medium according to your lab's recipe.

  • After cooking and just before pouring the food into vials, allow it to cool to approximately 60-65°C. This is crucial to avoid heat degradation of the this compound.

  • Dissolve the desired amount of this compound hydrochloride in a small volume of distilled water.

  • Add the this compound solution to the molten food and mix thoroughly to ensure a homogenous concentration.

  • Dispense the this compound-containing food into clean vials and allow them to solidify.

Method B: Sugar Solution on Filter Paper

  • Prepare a 5% sucrose solution in distilled water.

  • Dissolve this compound hydrochloride in the sucrose solution to the desired final concentration.

  • Pipette a standard volume (e.g., 2 ml) of the this compound-sucrose solution onto a filter paper disc or cotton ball placed at the bottom of a clean glass vial.

Concentration Selection:

  • A dose-finding experiment to determine the toxicity (LD50) of this compound in your specific fly strain is highly recommended.

  • For the SLRL assay, a common practice is to use a concentration that causes approximately 20-30% mortality after a 3-day exposure period.

  • Based on literature for other chemical mutagens, a starting range of 1 mM to 10 mM this compound in the feeding solution can be tested.

Protocol 2: Sex-Linked Recessive Lethal (SLRL) Test Protocol

Objective: To screen for this compound-induced lethal mutations on the X chromosome.

Materials:

  • Wild-type male flies (e.g., Canton-S)

  • Virgin female flies from a balancer stock with a multiply inverted X chromosome marked with a dominant mutation (e.g., Basc or FM7a).

  • Vials with this compound-containing medium (from Protocol 1)

  • Standard fly food vials

  • CO2 anesthesia equipment

  • Stereomicroscope

Experimental Workflow:

slrl_workflow cluster_P cluster_F1 F1 Generation cluster_F2 F2 Generation start P Generation P_males Wild-type Males start->P_males Procarbazine_food This compound Food (3 days) P_males->Procarbazine_food Feed P_cross P Cross Procarbazine_food->P_cross Treated Males Basc_females Basc Virgin Females Basc_females->P_cross Cross F1_females Heterozygous F1 Females (Basc/+) (Isolate as virgins) P_cross->F1_females F1_males Sibling Males P_cross->F1_males F1_cross F1 Sibling Cross F1_females->F1_cross F1_males->F1_cross F2_progeny Score F2 Progeny F1_cross->F2_progeny Analysis Analyze Results F2_progeny->Analysis Absence of wild-type males indicates a lethal mutation

Caption: Workflow for the Sex-Linked Recessive Lethal (SLRL) Assay.

Procedure:

  • Parental (P) Generation Treatment:

    • Collect 3-5 day old wild-type males.

    • Place approximately 50-100 males in vials containing the this compound medium.

    • Allow the males to feed for 3 days. A parallel control group should be fed a medium without this compound.

  • Parental (P) Cross:

    • After the 3-day feeding period, mate the treated males individually with 2-3 virgin Basc (or FM7a) females in vials with standard fly food.

    • To test for mutations induced in different germ cell stages, the males can be re-mated to fresh virgin females every 2-3 days (brood analysis). Brood 1 represents sperm, Brood 2 spermatids, and Brood 3 spermatocytes at the time of treatment.

  • F1 Generation:

    • After 7-8 days, remove the P generation flies.

    • From the resulting F1 generation, collect virgin heterozygous females. These will have barred eyes (if using Basc) and will carry one treated X chromosome and one Basc chromosome.

  • F1 Sibling Cross:

    • Mate each F1 virgin female individually with her brothers (who carry the Basc chromosome) in separate vials with standard food.

  • F2 Generation Scoring:

    • After the F2 generation ecloses, examine the progeny in each vial.

    • Non-lethal vial: Will contain four classes of flies: Basc females, heterozygous (barred-eye) females, Basc males, and wild-type males.

    • Lethal vial: If a recessive lethal mutation was induced on the wild-type X chromosome, no wild-type males will be present in the F2 progeny. The absence of this class is the indicator of a mutation.

  • Data Analysis:

    • Count the total number of F1 cultures (chromosomes) tested.

    • Count the number of F1 cultures that produced no wild-type male offspring (lethal-containing chromosomes).

    • Calculate the mutation frequency:

      • Mutation Frequency (%) = (Number of lethal chromosomes / Total number of chromosomes tested) x 100

    • Compare the mutation frequency in the this compound-treated group to the spontaneous mutation frequency in the control group using statistical tests such as the Fisher's exact test.

DNA Damage Response Pathway

The DNA damage caused by this compound activates a conserved signaling cascade known as the DNA Damage Response (DDR) pathway. In Drosophila, this pathway involves sensor proteins that detect DNA lesions, transducer kinases that amplify the signal, and effector proteins that execute cellular responses like cell cycle arrest, DNA repair, or apoptosis.

ddr_pathway cluster_sensors Sensors cluster_transducers Transducers (Kinases) cluster_effectors Effectors & Outcomes This compound This compound-induced DNA Damage (e.g., Alkylation) MRN_complex MRN Complex (Mre11, Rad50, Nbs) This compound->MRN_complex activates ATR ATR (mei-41) This compound->ATR activates ATM ATM (tefu) MRN_complex->ATM activates Chk2 Chk2 (mnk) ATM->Chk2 activates Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest p53 p53 Chk2->p53 activates DNA_Repair DNA Repair p53->DNA_Repair promotes p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes

Caption: DNA Damage Response Pathway in Drosophila.

References

Application Notes and Protocols for the Preclinical Evaluation of Procarbazine and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The standard of care often involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ). However, resistance to TMZ, frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a significant clinical obstacle. Procarbazine (PCB), another alkylating agent, has been used in combination chemotherapy regimens for gliomas for many years. The rationale for combining this compound and temozolomide stems from the hypothesis that this compound may deplete MGMT levels, thereby sensitizing tumor cells to the cytotoxic effects of temozolomide.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this combination therapy in in vitro and in vivo models of glioblastoma.

Mechanism of Action and Rationale for Combination

Both this compound and temozolomide are DNA alkylating agents that exert their cytotoxic effects primarily by inducing methylation of DNA, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic lesion.[1][2] This O6-MeG lesion, if not repaired, leads to DNA double-strand breaks during subsequent rounds of DNA replication, ultimately triggering apoptosis and cell death.[3]

The primary mechanism of resistance to these agents is the DNA repair protein MGMT, which directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can become cytotoxic.[4] this compound has been shown to deplete cellular levels of MGMT. By pre-treating glioma cells with this compound, it is hypothesized that MGMT levels will be reduced, rendering the cells more susceptible to the DNA-damaging effects of temozolomide. This synergistic interaction forms the basis for the clinical investigation of this combination therapy.

Procarbazine_Temozolomide_Mechanism cluster_0 Drug Action cluster_1 Cellular Response This compound This compound MGMT MGMT (O6-Methylguanine-DNA Methyltransferase) This compound->MGMT Depletes DNA_Damage O6-Methylguanine DNA Adducts This compound->DNA_Damage Induces Temozolomide Temozolomide Temozolomide->DNA_Damage Induces MGMT->DNA_Damage Repairs Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to DNA_Repair DNA Repair DNA_Damage->DNA_Repair Activates

Figure 1: Simplified signaling pathway of this compound and Temozolomide action.

Data Presentation: In Vitro Studies

Cell Viability and Cytotoxicity

The synergistic cytotoxic effect of this compound and temozolomide can be evaluated in a panel of glioblastoma cell lines with varying MGMT expression levels (e.g., U87-MG, T98G). The half-maximal inhibitory concentration (IC50) for each drug alone and in combination should be determined using a colorimetric assay such as the MTT assay.

Table 1: Illustrative IC50 Values of this compound and Temozolomide in Glioblastoma Cell Lines (72h treatment)

Cell LineMGMT StatusThis compound IC50 (µM)Temozolomide IC50 (µM)
U87-MGLow/Methylated150230
T98GHigh/Unmethylated>500438

Table 2: Illustrative Combination Index (CI) Values for this compound and Temozolomide Combination in U87-MG Cells

This compound (µM)Temozolomide (µM)Fraction AffectedCombination Index (CI)*Interpretation
751150.50.7Synergy
1502300.750.6Synergy
37.557.50.250.8Synergy

*CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride (dissolved in sterile water or PBS)

  • Temozolomide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and temozolomide in complete medium.

    • For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug and the combination using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.

MTT_Assay_Workflow start Start seed_cells Seed Glioblastoma Cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drugs Add this compound and/or Temozolomide incubate_24h->add_drugs incubate_72h Incubate 72h add_drugs->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze_data Analyze Data (IC50, CI) read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of the this compound and temozolomide combination.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Glioblastoma cells (e.g., U87-MG)

  • Sterile PBS

  • Matrigel (optional)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics (e.g., isoflurane)

  • This compound hydrochloride (for oral gavage or intraperitoneal injection)

  • Temozolomide (for oral gavage)

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Harvest and resuspend glioblastoma cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.

  • Orthotopic Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.

    • Withdraw the needle slowly and suture the scalp incision.

  • Tumor Growth Monitoring:

    • Monitor the mice for signs of tumor growth (e.g., weight loss, neurological deficits).

    • If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden.

  • Drug Treatment:

    • Once tumors are established (e.g., a palpable tumor for subcutaneous models or a detectable bioluminescent signal for orthotopic models), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Temozolomide alone, this compound + Temozolomide).

    • Administer drugs according to a predetermined schedule. For example:

      • This compound: 20-50 mg/kg, daily by oral gavage for 5 days.

      • Temozolomide: 50-100 mg/kg, daily by oral gavage for 5 days.

      • In the combination group, this compound can be administered 1-2 hours before temozolomide.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (for subcutaneous models).

    • Monitor survival and record the date of death or euthanasia due to tumor burden.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Table 3: Illustrative In Vivo Efficacy of this compound and Temozolomide in an Orthotopic U87-MG Xenograft Model

Treatment GroupMedian Survival (days)Increase in Lifespan (%)p-value (vs. Vehicle)
Vehicle25--
This compound (25 mg/kg)3020<0.05
Temozolomide (50 mg/kg)3540<0.01
This compound + Temozolomide4892<0.001

digraph "In_Vivo_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant [label="Orthotopic Implantation\nof Glioblastoma Cells"]; monitor_tumor [label="Monitor Tumor Growth\n(Bioluminescence/Symptoms)"]; randomize [label="Randomize Mice into\nTreatment Groups"]; treat [label="Administer this compound\nand/or Temozolomide"]; evaluate [label="Evaluate Efficacy\n(Tumor Growth, Survival)"]; analyze [label="Analyze Data\n(Survival Curves)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant; implant -> monitor_tumor; monitor_tumor -> randomize; randomize -> treat; treat -> evaluate; evaluate -> analyze; analyze -> end; }

Figure 3: Workflow for the in vivo glioblastoma xenograft study.

Conclusion

The preclinical evaluation of this compound and temozolomide combination therapy holds promise for overcoming resistance in glioblastoma. The protocols and illustrative data presented in these application notes provide a framework for researchers to investigate the synergistic potential of this combination. Further studies are warranted to elucidate the precise molecular mechanisms underlying the observed synergy and to optimize dosing and scheduling for maximal therapeutic benefit.

References

Application Notes and Protocols for the Quantification of Procarbazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine is a vital chemotherapeutic agent, primarily used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1] As a prodrug, this compound undergoes extensive metabolic activation to exert its cytotoxic effects.[2] The quantification of this compound and its key metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. This document provides detailed analytical methods for the quantification of this compound and its major metabolites, including azo-procarbazine, azoxy-procarbazine, and N-isopropylterephthalamic acid.

Metabolic Pathway of this compound

This compound is metabolized in the liver and kidneys through a series of oxidation steps.[3] The initial and rapid oxidation is mediated by cytochrome P450 and monoamine oxidase, leading to the formation of the active azo-derivative.[4][5] This is further metabolized to an active azoxy-derivative. The ultimate urinary excretion product is N-isopropylterephthalamic acid.

Procarbazine_Metabolism This compound This compound Azo Azo-Procarbazine (Active) This compound->Azo CYP450, MAO Azoxy Azoxy-Procarbazine (Active Isomers) Azo->Azoxy Isomerization & Further Oxidation Aldehyde Aldehyde Derivative Azoxy->Aldehyde Hydrolysis Acid N-isopropylterephthalamic acid (Urinary Metabolite) Aldehyde->Acid Oxidation LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (150 µL) IS Add Internal Standard plasma->IS precipitation Protein Precipitation (Trichloroacetic Acid) IS->precipitation wash Wash Supernatant (Methyl tert-butyl ether) precipitation->wash extract Evaporate & Reconstitute wash->extract injection Inject into LC-MS/MS System extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

References

Application Notes and Protocols for Studying DNA Repair Mechanisms Using Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine is a potent DNA alkylating agent widely used in cancer chemotherapy. Its mechanism of action, involving the induction of various DNA lesions, makes it a valuable tool for studying the intricacies of DNA repair pathways. These application notes provide a comprehensive overview of the use of this compound to investigate DNA repair mechanisms, with a focus on O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system. Detailed protocols for key experimental assays, quantitative data, and visual diagrams of signaling pathways and experimental workflows are presented to guide researchers in utilizing this compound for their studies.

Introduction: this compound as a Tool for DNA Repair Research

This compound is a methylhydrazine derivative that, following metabolic activation, acts as a monofunctional alkylating agent.[1] It primarily methylates the O6 position of guanine (B1146940) in DNA, forming O6-methylguanine (O6-meG).[2][3][4][5] This lesion is highly mutagenic and cytotoxic if not repaired. The cellular response to this compound-induced DNA damage involves several key DNA repair pathways, making it an excellent agent for studying their function and interplay.

  • O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly reverses the O6-meG lesion by transferring the methyl group to one of its own cysteine residues. Cells with high MGMT expression are more resistant to the cytotoxic effects of this compound.

  • Mismatch Repair (MMR) System: The MMR system recognizes and attempts to repair the O6-meG:T mispair that arises during DNA replication. However, in a futile cycle of repair, the MMR system can introduce single-strand breaks, leading to cell cycle arrest and apoptosis. Cells deficient in MMR are often more resistant to this compound.

  • Oxidative DNA Damage: The metabolism of this compound can also generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and single-strand breaks.

By comparing the effects of this compound on cells with varying DNA repair capacities (e.g., proficient vs. deficient in MGMT or MMR), researchers can elucidate the specific roles of these pathways in maintaining genomic integrity.

Quantitative Data on this compound-Induced DNA Damage and Cellular Response

The following tables summarize quantitative data on the effects of this compound, providing a basis for experimental design and interpretation.

Table 1: this compound-Induced O6-methylguanine (O6-meG) Adducts

Organism/Cell TypeThis compound Dose/TreatmentO6-meG Level (fmol/µg DNA)Reference
Human Leukocytes150 mg daily for 10 days (MOPP regimen)~0.2-0.3
Human Leukocytes2.1 mg/kg/day for 10 daysUp to 0.28
Rat Liver10 mg/kg (single dose)~0.034
Rat Bone Marrow5 x 200 mg/kg18.5 ± 1.1
Rat Liver5 x 200 mg/kg28.0 ± 1.8

Table 2: Illustrative IC50 Values for this compound in Relation to DNA Repair Status

Cell Line FeatureThis compound IC50 (µM)Expected Outcome
MGMT-proficientHigherIncreased resistance due to efficient repair of O6-meG.
MGMT-deficientLowerIncreased sensitivity due to accumulation of O6-meG.
MMR-proficientLowerIncreased sensitivity due to MMR-mediated cytotoxicity.
MMR-deficientHigherIncreased resistance due to tolerance of O6-meG:T mispairs.

Note: IC50 values are highly cell-line dependent and should be determined empirically. This table provides a conceptual framework.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and Repair Pathways

The following diagram illustrates the metabolic activation of this compound, the resulting DNA lesions, and the involvement of the MGMT and MMR DNA repair pathways.

Procarbazine_Pathway This compound This compound Metabolic_Activation Metabolic Activation (e.g., CYP450) This compound->Metabolic_Activation Methylating_Species Reactive Methylating Species Metabolic_Activation->Methylating_Species ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS DNA DNA Methylating_Species->DNA Alkylation ROS->DNA Oxidation O6_meG O6-methylguanine (O6-meG) Oxidative_Damage Oxidative Damage (e.g., 8-oxodG) Replication DNA Replication O6_meG->Replication MGMT MGMT O6_meG->MGMT Repair O6_meG_T O6-meG:T Mispair Replication->O6_meG_T MMR Mismatch Repair (MMR) System O6_meG_T->MMR Recognition Repaired_DNA Repaired DNA MGMT->Repaired_DNA SSB Single-Strand Breaks (Futile Repair) MMR->SSB Apoptosis Apoptosis SSB->Apoptosis Comet_Workflow start Start cell_culture Cell Culture (e.g., MGMT+/-, MMR+/-) start->cell_culture procarbazine_treatment Treat with this compound (various concentrations and times) cell_culture->procarbazine_treatment harvest_cells Harvest and Suspend Cells procarbazine_treatment->harvest_cells mix_agarose Mix Cells with Low-Melting Point Agarose harvest_cells->mix_agarose embed_slide Embed on Microscope Slide mix_agarose->embed_slide lysis Cell Lysis (High Salt + Detergent) embed_slide->lysis alkaline_unwinding Alkaline Unwinding (pH > 13) lysis->alkaline_unwinding electrophoresis Electrophoresis alkaline_unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining Stain DNA (e.g., SYBR Green) neutralization->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (Comet Tail Moment) imaging->analysis end End analysis->end gH2AX_Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells procarbazine_treatment Treat with this compound seed_cells->procarbazine_treatment fixation Fix Cells (e.g., Paraformaldehyde) procarbazine_treatment->fixation permeabilization Permeabilize Cells (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain mounting Mount Coverslips on Slides counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantify Foci per Nucleus imaging->quantification end End quantification->end

References

Application Notes & Protocols: Establishing and Characterizing Procarbazine-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Procarbazine is a methylhydrazine derivative, an oral alkylating agent used in the treatment of specific cancers, most notably Hodgkin's lymphoma and brain tumors like gliomas.[1][2] It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects, which primarily involve inhibiting the synthesis of DNA, RNA, and protein.[1][2][3] A significant clinical challenge is the development of resistance, which can occur rapidly when this compound is used as a monotherapy. The establishment of this compound-resistant cancer cell lines in vitro is a critical step for elucidating the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome treatment failure.

This document provides detailed protocols for generating this compound-resistant cancer cell lines and for their subsequent characterization.

Mechanism of Action and Resistance

This compound is metabolized by the cytochrome P450 system in the liver into reactive intermediates. These active metabolites, including azo- and azoxy-derivatives, act as alkylating agents that methylate DNA, particularly at the O-6 position of guanine (B1146940) (O6-methylguanine). This DNA damage leads to base mispairing, DNA strand breaks, chromosomal damage, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Resistance to this compound can emerge through several mechanisms:

  • Enhanced DNA Repair: Increased expression of the DNA repair protein O-6-methylguanine DNA methyltransferase (MGMT), also known as O6-alkylguanine DNA alkyltransferase (AGT), can efficiently remove the methyl groups from guanine, thereby reversing the cytotoxic lesion.

  • Deficient DNA Mismatch Repair (MMR): Cells with a deficient MMR system may fail to recognize the O6-methylguanine:thymine mispairs that form during DNA replication. This "tolerance" allows the cells to evade the activation of cell cycle checkpoints and apoptosis that would normally be triggered by such damage, leading to resistance.

Diagram: this compound Mechanism and Resistance Pathways

procarbazine_resistance cluster_drug Drug Action cluster_dna DNA Damage & Cell Fate cluster_resistance Resistance Mechanisms This compound This compound ActiveMetabolites Active Metabolites (Azo/Azoxy Derivatives) This compound->ActiveMetabolites CYP450 Metabolism DNAMethylation DNA Methylation (O6-methylguanine) ActiveMetabolites->DNAMethylation MMR_System Mismatch Repair (MMR) System DNAMethylation->MMR_System recognizes mispairs Survival Cell Survival & Resistance DNAMethylation->Survival CellCycleArrest Cell Cycle Arrest & Apoptosis MMR_System->CellCycleArrest signals AGT_Repair AGT/MGMT Repair Enzyme AGT_Repair->DNAMethylation removes methylation AGT_Repair->Survival promotes repair MMR_Deficiency MMR Deficiency MMR_Deficiency->MMR_System inactivates MMR_Deficiency->Survival promotes tolerance

Caption: this compound's metabolic activation, DNA damage induction, and key resistance pathways.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol outlines two common methods for developing resistance: continuous exposure with stepwise dose escalation and intermittent high-dose pulse treatment.

1.1. Initial Setup and IC50 Determination

  • Parental Cell Line Selection: Choose a cancer cell line relevant to this compound's clinical use (e.g., glioma, lymphoma, or another line known to be initially sensitive). Culture the parental cells under their recommended conditions until a healthy, logarithmically growing population is established.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile PBS or DMSO). Store aliquots at -20°C or -80°C to prevent degradation.

  • Determine Parental IC50: a. Seed parental cells at a density of 5x10³ to 1x10⁴ cells/well in triplicate in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound in culture medium. c. Replace the medium in the wells with the this compound-containing medium, including a vehicle control (medium with solvent only). d. Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours). e. Assess cell viability using a standard method such as MTT or CCK-8 assay. f. Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve. This value is the baseline for resistance development.

1.2. Method A: Stepwise Dose Escalation

This method mimics the gradual development of clinical resistance.

  • Initial Exposure: Begin by culturing parental cells in medium containing this compound at a low concentration, typically the IC10 or IC20 determined from the initial assay.

  • Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the new culture flask.

  • Dose Increase: Once the cells demonstrate stable growth and morphology for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat and Stabilize: Repeat this cycle of adaptation and dose escalation. This process can take several months (3-18 months).

  • Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells as backups.

  • Final Resistant Line: The final resistant cell line should be maintained in medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.

1.3. Method B: Intermittent High-Dose Pulse Treatment

This method selects for cells that can survive and recover from high-dose shocks.

  • Initial Pulse: Treat parental cells at 70-80% confluency with a high concentration of this compound (e.g., the IC50) for a short period (e.g., 4-6 hours).

  • Recovery: After the pulse, remove the drug-containing medium, wash the cells with sterile PBS, and add fresh, drug-free medium.

  • Regrowth: Allow the surviving cells to recover and repopulate the flask until they reach 70-80% confluency.

  • Repeat Cycles: Repeat this pulse-and-recovery cycle multiple times (e.g., 6-10 cycles).

  • Stabilization: After the final cycle, maintain the selected cells in drug-free medium for several passages (e.g., 4 weeks) to ensure the resistance is a stable genetic or epigenetic change.

Diagram: Workflow for Generating Resistant Cell Lines

workflow cluster_A Method A: Stepwise Escalation cluster_B Method B: Pulse Treatment start Select Parental Cancer Cell Line ic50 Determine Baseline IC50 of this compound start->ic50 A1 Culture in low dose (IC10-IC20) ic50->A1 B1 Treat with high dose (IC50) for 4-6h ic50->B1 A2 Monitor & Passage at same dose A1->A2 A3 Cells stable? A2->A3 A4 Increase Dose (1.5x - 2.0x) A3->A4 Yes end_node Characterize & Validate Resistant Cell Line A3->end_node No (Continue) A4->A2 B2 Wash & Recover in drug-free medium B1->B2 B3 Repeat Cycle (6-10 times) B2->B3 B3->B1 B3->end_node After final cycle

Caption: Two primary workflows for establishing this compound-resistant cell lines.

Protocol 2: Characterization of Resistant Cell Lines

Once a potentially resistant cell line is established, it must be validated and characterized.

2.1. Confirmation of Resistance (IC50 Shift)

  • Perform Viability Assay: Using the same protocol as in section 1.1, determine the IC50 of this compound for both the newly established resistant cell line and the original parental cell line in parallel.

  • Calculate Resistance Index (RI): The degree of resistance is quantified by the RI. A cell line is generally considered resistant if the RI is greater than 3.0.

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

  • Data Presentation: Summarize the results in a table for clear comparison.

2.2. Long-Term Survival (Clonogenic Assay)

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) from both parental and resistant lines into 6-well plates.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

  • Colony Formation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, or until visible colonies ( >50 cells) form.

  • Staining and Counting: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies in each well.

  • Analysis: The resistant cells should form significantly more colonies at higher drug concentrations compared to the parental cells.

2.3. Molecular Mechanism Analysis

  • Analysis of AGT/MGMT Expression:

    • Western Blot: Lyse cells from parental and resistant lines to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for AGT/MGMT, followed by a secondary antibody. Compare the protein expression levels, using an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • qPCR: Extract total RNA from both cell lines and synthesize cDNA. Perform quantitative real-time PCR using primers specific for the MGMT gene. Normalize expression to a housekeeping gene (e.g., GAPDH) to determine if there is transcriptional upregulation in the resistant line.

  • Analysis of Mismatch Repair (MMR) Status:

    • Protein Expression: Use Western blotting to assess the protein levels of key MMR components, such as MSH2, MSH6, MLH1, and PMS2. A loss of one or more of these proteins indicates a deficient MMR system.

    • Functional Assays: Microsatellite instability (MSI) analysis can be performed using PCR-based methods to check for length variations in microsatellite repeats, which is a hallmark of MMR deficiency.

Data Presentation

Quantitative data should be presented clearly to demonstrate the successful establishment of resistance.

Table 1: Comparison of this compound Cytotoxicity in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental (e.g., U-87 MG)50 ± 5.21.0
This compound-Resistant450 ± 21.89.0

Data are presented as mean ± standard deviation from three independent experiments. The Resistance Index (RI) is the ratio of the IC50 of the resistant line to the parental line.

References

Application Notes and Protocols for Procarbazine Treatment in Brain Tumor Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine is a methylhydrazine derivative with significant antineoplastic activity, primarily utilized in the treatment of Hodgkin's lymphoma and malignant brain tumors such as glioblastoma multiforme and anaplastic astrocytomas.[1][2] As a monofunctional alkylating agent, this compound exerts its cytotoxic effects by methylating DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately, cancer cell death.[1][2] Its ability to cross the blood-brain barrier makes it a crucial component in neuro-oncology chemotherapy regimens.[1] This document provides a detailed protocol for the evaluation of this compound in preclinical brain tumor xenograft models, a critical step in the development of novel cancer therapeutics.

Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Once activated, it acts as a methylating agent, with its primary mechanism of action being the methylation of guanine (B1146940) residues in DNA at the O-6 position, forming O6-methylguanine (O6-meG). This DNA adduct is a mutagenic and cytotoxic lesion that can lead to DNA double-strand breaks and apoptosis if not repaired. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove this adduct, and therefore, the expression level of MGMT in tumor cells is a key determinant of resistance to this compound. Other DNA repair pathways, such as base excision repair (BER), are also involved in processing the DNA damage induced by this compound. Additionally, this compound can generate reactive oxygen species, contributing to oxidative DNA damage.

Signaling Pathway

Procarbazine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Damage and Repair cluster_2 Cellular Response This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver, Kidneys) This compound->Metabolic_Activation Active_Metabolites Active Methylating Intermediates Metabolic_Activation->Active_Metabolites DNA Nuclear DNA Active_Metabolites->DNA Methylation O6_meG O6-methylguanine Adducts DNA->O6_meG results in MGMT MGMT Repair O6_meG->MGMT repaired by DNA_Strand_Breaks DNA Strand Breaks O6_meG->DNA_Strand_Breaks leads to BER Base Excision Repair (BER) DNA_Strand_Breaks->BER repaired by Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 phases) DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to DNA damage and apoptosis.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of this compound in brain tumor xenograft models. Researchers should aim to generate similar datasets to evaluate the efficacy of their treatment regimens.

Table 1: In Vivo Efficacy of this compound Against Brain Tumor Xenografts

Xenograft ModelThis compound Dose (mg/kg)Treatment ScheduleTumor Growth Inhibition (%)Reference
D-54 MG (Glioma)Not SpecifiedDay 10 post-transplantationCured most animals
Various CNS TumorsNot SpecifiedNot SpecifiedGrowth delays of 7.5 to 48.9 daysN/A

Table 2: Survival Analysis in this compound-Treated Brain Tumor Xenografts

Xenograft ModelTreatment GroupMedian Survival (Days)Increase in Lifespan (%)p-valueReference
D-54 MG (Glioma)Control~30--
D-54 MG (Glioma)This compoundSignificantly increasedNot Specified<0.05
Recurrent Glioma (Clinical)PCV79+ months (Overall Survival)--N/A

Experimental Protocols

Brain Tumor Xenograft Model Establishment

This protocol describes the orthotopic implantation of human brain tumor cells into immunocompromised mice.

Materials:

  • Human brain tumor cell line (e.g., U87MG, D-54 MG)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Surgical tools (scalpel, forceps, etc.)

  • Betadine and alcohol swabs

Procedure:

  • Culture brain tumor cells to 80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in the stereotaxic apparatus.

  • Prepare the surgical site by shaving the fur and sterilizing the skin with betadine and alcohol swabs.

  • Make a small incision in the scalp to expose the skull.

  • Using a stereotaxic drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.

  • Slowly withdraw the needle to prevent reflux.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the animals daily for signs of tumor growth (e.g., weight loss, neurological deficits).

This compound Dosing and Administration

This protocol outlines the preparation and oral administration of this compound to mice bearing brain tumor xenografts.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, flexible)

  • Syringes

  • Balance and weighing paper

Procedure:

  • Dose Calculation: Based on preclinical studies, a low-dose regimen of 20 mg/kg or a high-dose regimen of 200 mg/kg can be considered. The final dose should be determined based on tolerability and efficacy studies.

  • Drug Preparation:

    • Calculate the total amount of this compound needed for the study cohort.

    • On the day of dosing, weigh the required amount of this compound hydrochloride powder.

    • Prepare the vehicle solution. For example, to prepare a 10 mg/mL solution for a 20 mg/kg dose in a 20g mouse (requiring 0.4 mg in 40 µL), dissolve the appropriate amount of this compound in the vehicle.

    • Ensure the drug is fully dissolved or forms a homogenous suspension.

  • Oral Administration (Gavage):

    • Weigh each mouse to determine the exact volume of the drug solution to be administered.

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the drug solution slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

  • Treatment Schedule: A common schedule is daily oral administration for 5 to 14 consecutive days, followed by a rest period, mimicking clinical PCV cycles. [N/A]

Efficacy Evaluation

This protocol describes the methods for assessing the antitumor efficacy of this compound.

Materials:

  • Calipers

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • MRI or other imaging modality

  • Data analysis software

Procedure:

  • Tumor Growth Monitoring:

    • For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2)/2.

    • For orthotopic models, monitor tumor growth using bioluminescence imaging or MRI at regular intervals.

  • Survival Analysis:

    • Monitor animals daily for clinical signs of tumor progression and morbidity.

    • Euthanize animals when they reach pre-defined humane endpoints (e.g., >20% weight loss, severe neurological symptoms).

    • Record the date of euthanasia or death for survival analysis.

  • Data Analysis:

    • Plot mean tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Experimental Workflow

Experimental_Workflow start Start cell_culture Brain Tumor Cell Culture start->cell_culture implantation Orthotopic Xenograft Implantation cell_culture->implantation randomization Tumor Establishment & Randomization implantation->randomization treatment This compound Treatment randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size, Survival) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound efficacy testing in brain tumor xenografts.

References

Application Notes and Protocols for In Vitro Bacterial Mutagenicity Testing of Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procarbazine, an antineoplastic agent, has demonstrated carcinogenic and teratogenic potential.[1][2] However, it has a history of producing false-negative results in standard in vitro microbial mutagenicity assays, such as the conventional Ames test.[1][2] This has necessitated the use of more sensitive techniques and specific experimental conditions to accurately assess its mutagenic properties in bacterial systems. These application notes provide detailed protocols and guidance for the successful in vitro bacterial mutagenicity testing of this compound, with a focus on methodologies that have proven effective.

Mechanism of Mutagenicity

This compound is a prodrug that requires metabolic activation to exert its mutagenic effects.[3] Its mechanism of action is complex, involving the inhibition of DNA, RNA, and protein synthesis. After metabolic activation, this compound can lead to the formation of cytotoxic free radicals and alkylating agents that damage DNA. Specifically, it is metabolized by cytochrome P450 and monoamine oxidase to azo and azoxy derivatives. The azoxy derivative is thought to form a methyl carbonium ion that can methylate DNA. Additionally, this compound, in the presence of metal ions like Cu(II), can induce oxidative DNA damage through the generation of methyl radicals and the formation of a Cu(I)-hydroperoxo complex, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine.

Key Considerations for Testing this compound

Standard Ames plate incorporation and pre-incubation assays have been shown to be ineffective in detecting the mutagenicity of this compound. The following are critical factors for successful testing:

  • Sensitive Assay Method: The microtitre fluctuation test is a highly sensitive method that has been successfully used to demonstrate the bacterial mutagenicity of this compound.

  • Metabolic Activation (S9): Robust metabolic activation is essential. High concentrations of S9 fraction from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbitone and β-naphthoflavone are required.

  • Bacterial Strains: The selection of appropriate bacterial strains is crucial. Strains lacking the rfa mutation, which affects the lipopolysaccharide layer, have been shown to be essential for this compound mutagenesis. Both Salmonella typhimurium and Escherichia coli strains have been used.

Data Presentation

The following tables summarize quantitative data from representative studies on the bacterial mutagenicity of this compound.

Table 1: Mutagenicity of this compound in the Microtitre Fluctuation Test with S. typhimurium Strains

Bacterial StrainThis compound Concentration (µg/mL)S9 Concentration (v/v)Metabolic InducerResult
TA1535200HighAroclor/Phenobarbitone + β-naphthoflavoneMutagenic
TA1530200HighAroclor/Phenobarbitone + β-naphthoflavoneMutagenic
hisG46200HighAroclor/Phenobarbitone + β-naphthoflavoneMutagenic

Data synthesized from literature demonstrating the importance of high S9 concentrations and specific strains.

Table 2: Mutagenicity of this compound in Fluctuation Assays with E. coli Strains

Bacterial StrainAssay TypeThis compound Concentration (µg/mL)S9 Concentration (v/v)Metabolic InducerResult
WP2Reverse Mutation200HighAroclor/Phenobarbitone + β-naphthoflavoneMutagenic
WP2 uvrAReverse Mutation200HighAroclor/Phenobarbitone + β-naphthoflavoneMutagenic
D494Forward Mutation (Ampicillin Resistance)Lower than reverse mutation assaysLowerAroclor/Phenobarbitone + β-naphthoflavoneMutagenic

Data synthesized from studies showing the sensitivity of E. coli strains and forward mutation assays.

Experimental Protocols

Protocol 1: Microtitre Fluctuation Test for Bacterial Mutagenicity of this compound

This protocol is based on methodologies that have successfully demonstrated the mutagenicity of this compound.

1. Materials:

  • Bacterial Strains: S. typhimurium TA1535, TA1530, hisG46; E. coli WP2, WP2 uvrA.

  • Test Compound: this compound hydrochloride.

  • S9 Fraction: From livers of rats induced with Aroclor 1254 or phenobarbitone + β-naphthoflavone.

  • S9 Cofactor Mix: NADP, Glucose-6-phosphate.

  • Media: Nutrient broth, minimal glucose medium, selective agar (B569324) plates.

  • Microtitre Plates: 96-well plates.

  • Positive Controls: Strain-specific mutagens (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98).

  • Negative Control: Vehicle (e.g., sterile distilled water).

2. Procedure:

  • Bacterial Culture Preparation: Inoculate the selected bacterial strains into nutrient broth and incubate overnight at 37°C with shaking to reach stationary phase.

  • Preparation of Test Solutions: Prepare a range of this compound concentrations.

  • Assay Setup:

    • In a sterile tube, mix the bacterial culture, the test compound solution (or positive/negative control), and the S9 mix (for assays with metabolic activation) or a phosphate (B84403) buffer (for assays without metabolic activation).

    • Distribute the mixture across the wells of a 96-well microtitre plate.

    • Add a minimal amount of the required amino acid (e.g., histidine for S. typhimurium strains) to each well to allow for a few cell divisions.

    • Add an indicator dye to visualize pH changes resulting from bacterial growth.

  • Incubation: Incubate the plates at 37°C for a suitable period (e.g., 48-72 hours).

  • Data Collection and Analysis:

    • Count the number of wells showing a color change (indicating bacterial growth/reversion).

    • A statistically significant increase in the number of positive wells in the test groups compared to the negative control indicates a mutagenic response.

Visualizations

Signaling Pathways and Experimental Workflows

Procarbazine_Metabolic_Activation_and_Mutagenesis cluster_Metabolism Metabolic Activation cluster_DNA_Damage DNA Damage Mechanisms This compound This compound Azo_derivative Azo derivative This compound->Azo_derivative Cytochrome P450 Monoamine Oxidase Free_radicals Cytotoxic Free Radicals This compound->Free_radicals Auto-oxidation Oxidative_damage Oxidative DNA Damage (e.g., 8-oxo-dG) This compound->Oxidative_damage + Cu(II) Azoxy_derivative Azoxy derivative Azo_derivative->Azoxy_derivative Methyl_carbonium_ion Methyl carbonium ion Azoxy_derivative->Methyl_carbonium_ion DNA DNA Methyl_carbonium_ion->DNA Alkylation Free_radicals->DNA Damage Oxidative_damage->DNA Damage Mutation Mutation DNA->Mutation

Caption: Metabolic activation and mutagenic pathways of this compound.

Microtitre_Fluctuation_Test_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Analysis Incubation & Analysis Bacteria Overnight Bacterial Culture Mix Combine Bacteria, Test Compound, and S9 Mix/Buffer Bacteria->Mix Test_Compound This compound Solutions Test_Compound->Mix S9_Mix S9 Mix Preparation (Induced Rat Liver) S9_Mix->Mix Plate Aliquot Mixture into 96-Well Microtitre Plate Mix->Plate Additives Add Minimal Amino Acid and Indicator Dye Plate->Additives Incubate Incubate at 37°C (48-72 hours) Additives->Incubate Score Score Wells for Color Change (Bacterial Growth) Incubate->Score Analyze Statistical Analysis of Revertants Score->Analyze Result Mutagenic Assessment Analyze->Result

Caption: Workflow for the microtitre fluctuation test.

Regulatory Context

The bacterial reverse mutation test is a key component of genotoxicity testing batteries required by regulatory agencies worldwide. Guidelines such as the OECD Guideline for the Testing of Chemicals, Test No. 471, provide a standardized framework for conducting these assays. A positive result in a bacterial reverse mutation test indicates that the substance induces point mutations (base substitutions or frameshifts). Given the specific requirements for detecting this compound's mutagenicity, it is crucial to document and justify any deviations from standard protocols, such as the use of high S9 concentrations and the microtitre fluctuation test format, in regulatory submissions.

References

Troubleshooting & Optimization

Procarbazine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with procarbazine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound hydrochloride is known to be unstable in aqueous solutions.[1] Its stability is significantly influenced by pH, temperature, and light exposure. The molecule contains a hydrazine (B178648) moiety, which is susceptible to oxidation.[2] this compound is a prodrug that undergoes metabolic or chemical conversion to its active cytotoxic forms, including azo and azoxy derivatives.[3][4] This conversion can also occur non-enzymatically in aqueous solutions.[5]

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in phosphate-buffered saline (PBS) at a concentration of 100 mg/mL, though ultrasonic assistance may be needed for complete dissolution. It is also soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.

Q3: What is the recommended storage condition for this compound hydrochloride powder and its solutions?

A3: this compound hydrochloride powder should be stored in a tightly sealed container, protected from light, and refrigerated. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.

Q4: What is the half-life of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed a precipitate after diluting my this compound DMSO stock solution into the cell culture medium. What could be the cause, and how can I prevent it?

A: This is a common issue with compounds that are highly soluble in DMSO but have limited aqueous solubility. The sudden change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to "crash out" or precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Method:

    • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed medium while gently vortexing.

    • Stirring: For larger volumes, add the DMSO stock dropwise to the gently stirring medium.

  • Check for Media Component Interactions: In rare cases, components of the cell culture medium can interact with the compound. If precipitation persists, consider trying a different basal medium formulation.

  • Solubility Test: Before your main experiment, perform a simple solubility test. Prepare a serial dilution of your compound in the cell culture medium in a 96-well plate. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. This will help you determine the maximum soluble concentration for your specific conditions.

Issue 2: Inconsistent or Unexpected Experimental Results

Q: My experimental results with this compound are not reproducible. What are the likely causes related to solution stability?

A: The inherent instability of this compound in aqueous solutions is a major contributor to experimental variability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Do not store aqueous solutions, even for a short period.

  • Control for Time: Be aware that the concentration of active this compound and its degradation products will change over time in your experiment. When comparing different treatment groups, ensure that the time between adding the drug and the experimental endpoint is consistent.

  • Protect from Light: this compound is light-sensitive. Prepare solutions in a dimly lit environment and use amber-colored tubes or wrap tubes and plates in aluminum foil to protect them from light, especially during incubation.

  • Maintain Consistent pH: The degradation of this compound is pH-dependent. Ensure that your cell culture medium is properly buffered and that the pH does not fluctuate significantly during the experiment.

  • Consider Metabolic Activation: this compound requires metabolic activation to exert its full cytotoxic effect. If you are using a cell line with low metabolic activity, you may see a reduced effect. In some experimental systems, the inclusion of a liver S9 fraction may be necessary for metabolic activation.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.4100 mg/mL (may require sonication)
Dimethyl Sulfoxide (DMSO)51 mg/mL

Table 2: Half-Life of this compound

MediumConditionHalf-LifeReference
Human PlasmaIn vivo~10 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Working Solution for Cell Culture

Materials:

  • This compound hydrochloride powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Under sterile conditions and in a dimly lit environment, weigh out a precise amount of this compound hydrochloride powder.

    • Dissolve the powder in the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.58 mg of this compound hydrochloride (MW: 257.76 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Final Working Solution (Example for a 100 µM final concentration):

    • Immediately before treating your cells, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • In a sterile tube, add the appropriate volume of the 10 mM stock solution to pre-warmed (37°C) cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium.

    • Gently mix the solution by inverting the tube or pipetting up and down.

    • Use the freshly prepared working solution to treat your cells immediately.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a published method for the analysis of this compound and its degradation products.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A buffered methanol-water mixture. The exact ratio and buffer composition should be optimized for your specific column and system. A good starting point is a gradient or isocratic elution with a mobile phase consisting of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 230 nm).

  • Internal Standard: Cinnamyl alcohol can be used as an internal standard for quantification.

Procedure:

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the this compound solution from your stability study.

    • Dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve.

    • If using an internal standard, add a fixed concentration to all samples and calibration standards.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to this compound and its degradation products based on their retention times.

    • Quantify the amount of remaining this compound and the formed degradation products using a calibration curve.

Mandatory Visualizations

Procarbazine_Metabolic_Activation This compound This compound Azo Azo-Procarbazine This compound->Azo Oxidation (CYP450, MAO) ROS Reactive Oxygen Species (ROS) This compound->ROS Auto-oxidation Azoxy Azoxy-Procarbazine (Active Cytotoxic Species) Azo->Azoxy N-Oxidation (CYP450) Alkylation DNA Alkylation (Methylation) Azoxy->Alkylation DNA DNA Damage DNA Damage (Strand Breaks) Alkylation->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Activation of Damage Response Pathways

Caption: Metabolic activation and mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Fresh Working Solution in Medium prep_stock->prep_working treatment Treat Cells with This compound Solution prep_working->treatment incubation Incubate under Controlled Conditions (37°C, 5% CO2) treatment->incubation endpoint Perform Experimental Endpoint Assay incubation->endpoint sampling Collect Samples at Different Time Points incubation->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc quantification Quantify this compound and Degradants hplc->quantification

Caption: General experimental workflow for in vitro studies with this compound.

DNA_Damage_Response This compound This compound-induced DNA Damage ATM_ATR ATM/ATR Activation This compound->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization and Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Bax Bax/PUMA Upregulation p53->Bax CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis DNARepair->Apoptosis If repair fails Bax->Apoptosis

Caption: this compound-induced DNA damage response pathway.

References

Technical Support Center: Procarbazine Resistance in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of procarbazine resistance in glioblastoma (GBM).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in glioblastoma?

A1: this compound is a DNA alkylating agent that induces cytotoxicity by methylating DNA, primarily at the O6 position of guanine (B1146940) (O6-MeG). Resistance in glioblastoma cells is multifactorial and primarily involves:

  • Direct DNA Repair: Overexpression of the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, which directly removes the methyl adduct from guanine, thereby reversing the DNA damage before it can trigger cell death.[1][2][3][4]

  • DNA Mismatch Repair (MMR) Deficiency: A deficient MMR system can fail to recognize the O6-MeG:T mismatches that arise during DNA replication. This leads to tolerance of the DNA damage and circumvents the apoptotic signals that would normally be triggered.[1]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (PGP, ABCB1), which actively pump this compound and its metabolites out of the cancer cells, reducing intracellular drug concentration.

  • Altered Cellular Signaling: Activation of pro-survival signaling pathways and defects in apoptotic pathways can reduce the cell's sensitivity to this compound-induced damage. For instance, the PI3K/Akt/NF-κB pathway has been linked to the expression of several ABC transporters.

  • Autophagy: This cellular process can act as a protective mechanism in glioblastoma cells treated with alkylating agents, helping them to survive the drug-induced stress.

Q2: How does MGMT expression level correlate with this compound resistance?

A2: O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that directly reverses the cytotoxic lesion induced by this compound. High expression of MGMT is a primary mechanism of resistance. The MGMT enzyme removes the methyl group from the O6 position of guanine, repairing the DNA damage. Consequently, tumors with high MGMT expression are often resistant to this compound and other alkylating agents. Conversely, tumors with low or silenced MGMT expression, typically due to promoter hypermethylation, are more sensitive to these drugs. However, discrepancies can exist between MGMT promoter methylation status, mRNA expression, protein levels, and ultimate treatment response, making it a complex biomarker.

Q3: What is the role of the DNA Mismatch Repair (MMR) system in this compound's mechanism of action and resistance?

A3: The DNA Mismatch Repair (MMR) system plays a paradoxical role. In MMR-proficient cells, the system recognizes the O6-methylguanine:thymine (O6-MeG:T) mispairs that form during DNA replication after this compound treatment. This recognition leads to a futile cycle of repair attempts, which ultimately triggers DNA double-strand breaks and activates apoptotic pathways, leading to cell death. In MMR-deficient cells, these mismatches are not recognized. As a result, the cells tolerate the DNA damage, fail to initiate apoptosis, and are therefore resistant to this compound.

Q4: Can you explain the involvement of ABC transporters in this compound resistance?

A4: ABC (ATP-binding cassette) transporters are a family of transmembrane proteins that function as efflux pumps, expelling a wide variety of substrates, including chemotherapeutic drugs, from the cell. In glioblastoma, overexpression of ABC transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is a known mechanism of multidrug resistance. These pumps actively transport this compound or its active metabolites out of the tumor cells, which lowers the intracellular drug concentration and reduces its ability to damage DNA, thus conferring resistance.

Troubleshooting Guides

Problem 1: Cultured glioblastoma cells show unexpected resistance to this compound in vitro.

Potential Cause Troubleshooting Step
High MGMT Expression 1. Assess MGMT Status: Check the MGMT promoter methylation status using Methylation-Specific PCR (MSP) or pyrosequencing. Analyze MGMT protein expression via Western Blot or Immunohistochemistry (IHC). 2. Use MGMT-deficient cells: If possible, use established GBM cell lines with known MGMT promoter methylation (e.g., A172) as a positive control for sensitivity. 3. Inhibit MGMT: Co-treat cells with an MGMT inhibitor like O6-benzylguanine (O6-BG) to see if sensitivity is restored.
MMR Deficiency 1. Check MMR Protein Levels: Analyze the expression of key MMR proteins (e.g., MSH2, MSH6, MLH1) by Western Blot. 2. Functional Assay: Perform a microsatellite instability (MSI) analysis to functionally assess the MMR system.
High ABC Transporter Activity 1. Measure Transporter Expression: Quantify the expression of ABCB1 (P-glycoprotein) and ABCG2 (BCRP) using qPCR or flow cytometry. 2. Inhibit Efflux Pumps: Co-treat cells with known ABC transporter inhibitors (e.g., verapamil, tariquidar) to determine if this compound efficacy increases.
Drug Inactivation 1. Verify Drug Activity: Ensure the this compound stock is fresh and has been stored correctly. This compound requires metabolic activation; ensure the in vitro system allows for this or use a pre-activated form if available. 2. Check Media Components: Some components in cell culture media may interfere with the drug's activity. Test in a simpler, defined medium.

Problem 2: Inconsistent results in MGMT promoter methylation analysis.

Potential Cause Troubleshooting Step
Poor DNA Quality 1. Assess DNA Integrity: Run an aliquot of the bisulfite-converted DNA on an agarose (B213101) gel to check for degradation. 2. Use a Control Kit: Employ a commercial kit for bisulfite conversion with internal controls to ensure conversion efficiency.
Heterogeneous Methylation 1. Use Quantitative Method: Methylation-Specific PCR (MSP) is qualitative. Use a quantitative method like pyrosequencing to determine the percentage of methylation at specific CpG sites, as tumors can be heterogeneously methylated. 2. Tumor Purity: Ensure the analyzed tissue has high tumor cell content. If possible, use laser capture microdissection to isolate tumor cells.
Discordance with Protein Expression 1. Acknowledge Biological Complexity: Understand that promoter methylation does not always perfectly correlate with protein expression due to other regulatory mechanisms or intratumoral heterogeneity. 2. Use Multiple Assays: Combine methylation analysis with direct protein quantification (Western Blot/IHC) for a more complete picture.

Quantitative Data Summary

Table 1: Response Rates to this compound-Based Chemotherapy in Recurrent High-Grade Gliomas.

Treatment Regimen Number of Patients Response Rate (%) Median Time to Progression (weeks) Median Survival (weeks) Reference
This compound (single agent)N/A15% - 25%--
This compound + TamoxifenN/A30%13 (GBM) / 33 (Anaplastic Astrocytoma)27 (GBM) / 57 (Anaplastic Astrocytoma)
PCV (this compound, CCNU, Vincristine)171-2153
This compound + CCNU (Recurrent GBM, MGMT methylated)80% (CR/PR), 12.5% (SD)842

CR: Complete Response; PR: Partial Response; SD: Stable Disease.

Table 2: P-glycoprotein (PGP) Expression in Glioblastoma Cell Lines.

Cell Line Relative PGP Expression (% of gated cells) Reference
U87~10%
U118~10%
GBM11~30%

Key Experimental Protocols

1. Protocol: MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)

  • Objective: To qualitatively determine if the MGMT promoter is methylated or unmethylated.

  • Methodology:

    • DNA Extraction: Isolate genomic DNA from GBM cell lines or tumor tissue using a standard DNA extraction kit. Quantify DNA and assess purity (A260/A280 ratio).

    • Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This reaction converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.

    • PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated (M) or unmethylated (U) sequence of the bisulfite-converted MGMT promoter.

      • M-Primers: Designed to anneal only if cytosines in CpG sites were protected by methylation.

      • U-Primers: Designed to anneal only if cytosines were converted to uracil (i.e., unmethylated).

    • Controls: Include universally methylated and unmethylated control DNA in the bisulfite conversion and PCR steps. A no-template control should also be included.

    • Gel Electrophoresis: Visualize PCR products on a 2% agarose gel. The presence of a band in the 'M' reaction indicates methylation, while a band in the 'U' reaction indicates an unmethylated status. Samples can show bands in both, indicating heterogeneity.

2. Protocol: Quantification of ABCB1 (P-glycoprotein) Expression by Flow Cytometry

  • Objective: To quantify the percentage of cells in a GBM population expressing the P-glycoprotein efflux pump on their surface.

  • Methodology:

    • Cell Preparation: Harvest GBM cells from culture, preparing a single-cell suspension of 1x10^6 cells per sample.

    • Antibody Staining: Incubate cells with a fluorochrome-conjugated anti-ABCB1/P-glycoprotein antibody (e.g., FITC-conjugated) for 30 minutes at 4°C in the dark.

    • Isotype Control: In parallel, stain a separate aliquot of cells with a matched fluorochrome-conjugated isotype control antibody to account for non-specific binding.

    • Wash: Wash the cells twice with ice-cold PBS or FACS buffer (PBS + 1% BSA) to remove unbound antibody.

    • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer (e.g., BD FACSCalibur). Collect at least 10,000 events per sample.

    • Data Analysis: Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of the ABCB1-stained sample to the isotype control. The percentage of cells showing fluorescence above the isotype control gate represents the percentage of ABCB1-positive cells.

Visualizations

Caption: this compound action and key resistance pathways in glioblastoma.

MGMT_Methylation_Workflow start Start: GBM Tumor Sample or Cell Line dna_extraction Genomic DNA Extraction start->dna_extraction bisulfite Sodium Bisulfite Conversion dna_extraction->bisulfite msp Methylation-Specific PCR (MSP) bisulfite->msp Qualitative pyro Pyrosequencing bisulfite->pyro Quantitative gel Agarose Gel Electrophoresis msp->gel quant Quantitative Methylation Percentage (%) pyro->quant unmethylated Result: Unmethylated (Predicted Resistance) gel->unmethylated Band in 'U' lane methylated Result: Methylated (Predicted Sensitivity) gel->methylated Band in 'M' lane quant->unmethylated Low % Methylation quant->methylated High % Methylation

Caption: Workflow for assessing MGMT promoter methylation status.

References

Technical Support Center: Procarbazine-Induced Neurotoxicity in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating procarbazine-induced neurotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

This compound, an alkylating agent, is understood to induce neurotoxicity primarily through the generation of oxidative stress. Its metabolism can lead to the production of reactive oxygen species (ROS), which in turn causes cellular damage through lipid peroxidation and overwhelming the endogenous antioxidant defense systems. This can result in damage to critical brain regions like the hippocampus and cerebellum.[1][2]

Q2: What are the common animal models used to study this compound neurotoxicity?

Wistar and Sprague-Dawley rats, as well as B6C3F1 mice, are commonly used in studies of this compound-induced neurotoxicity.[1][3] The choice of model may depend on the specific research question, such as cognitive dysfunction or motor coordination deficits.

Q3: What are the typical behavioral deficits observed in animal models of this compound-induced neurotoxicity?

Animals treated with this compound may exhibit a range of behavioral deficits, including:

  • Cognitive impairment: While one study showed no significant change in the Novel Object Recognition test, cognitive performance should be carefully assessed.[1]

  • Motor coordination deficits: Reduced performance on the rotarod test is a common finding, indicating impaired balance and motor skills.

  • Reduced exploratory behavior: A decrease in rearing and total distance traveled in the Open Field Test has been reported.

Q4: Are there any known strategies to mitigate this compound-induced neurotoxicity in animal models?

Yes, research has shown that co-administration of antioxidants may offer protective effects. For instance, omega-3 fatty acids have been shown to partially mitigate cerebellar damage and improve balance in rats treated with this compound. Quercetin has also been investigated for its protective effects against this compound-induced oxidative damage.

Troubleshooting Guides

Issue 1: High variability in behavioral test results.

  • Possible Cause: Inconsistent handling of animals, variations in the experimental environment, or imprecise timing of tests.

  • Troubleshooting Steps:

    • Habituation: Ensure all animals are properly habituated to the testing room and apparatus before starting the experiment. For the rotarod test, this includes pre-training sessions. For the Novel Object Recognition test, a habituation day is crucial.

    • Standardized Protocols: Strictly adhere to a standardized protocol for each behavioral test, including the duration of each phase and the inter-trial intervals.

    • Controlled Environment: Maintain a consistent environment (e.g., lighting, noise levels) for all testing sessions.

    • Blinding: Whenever possible, the experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups.

Issue 2: Animals are showing signs of severe systemic toxicity (e.g., excessive weight loss, lethargy).

  • Possible Cause: The dose of this compound may be too high for the specific animal strain or age, or the administration frequency may be excessive.

  • Troubleshooting Steps:

    • Dose Adjustment: Consider performing a dose-response study to determine the optimal dose that induces neurotoxicity without causing overwhelming systemic side effects. Doses in the range of 2 mg/kg for rats and 6-12 mg/kg for mice have been used.

    • Monitoring: Closely monitor the animals' body weight, food and water intake, and overall health status daily.

    • Supportive Care: Provide supportive care as needed, such as softened food or subcutaneous fluids, in consultation with a veterinarian.

    • Staggered Dosing: If administering multiple doses, consider a less frequent dosing schedule to allow for recovery between treatments.

Issue 3: Inconsistent or unexpected results in oxidative stress marker assays.

  • Possible Cause: Improper tissue handling, sample degradation, or issues with the assay protocol.

  • Troubleshooting Steps:

    • Tissue Collection and Storage: Upon euthanasia, immediately harvest and flash-freeze the brain tissue in liquid nitrogen to prevent degradation of proteins and lipids. Store samples at -80°C until analysis.

    • Homogenization: Homogenize the tissue in an appropriate buffer containing protease inhibitors to maintain the integrity of the antioxidant enzymes.

    • Assay Validation: Use commercially available, validated assay kits for measuring oxidative stress markers like malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and catalase (CAT).

    • Protein Normalization: Ensure that all results are normalized to the total protein concentration in each sample to account for variations in tissue size.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelThis compound DoseAdministration RouteFrequency/DurationReference
Male Wistar Rats2 mg/kgNot specifiedDaily for 7 days
Sprague-Dawley Rats15 or 30 mg/kgIntraperitoneal injection3 times per week for 26 weeks
B6C3F1 Mice6 or 12 mg/kgIntraperitoneal injection3 times per week for 52 weeks
MS/Ae and CD-1 Mice50-400 mg/kg (i.p.) or 200-1600 mg/kg (p.o.)Intraperitoneal (i.p.) or Oral (p.o.)Single dose

Table 2: Effects of this compound and Omega-3 on Behavioral and Biochemical Parameters in Rats

ParameterSham GroupThis compound (PCZ) GroupPCZ + Omega-3 Group
Open Field Test
Rearing InstancesHigherSignificantly Lower-
Distance TraveledHigherSignificantly Lower-
Rotarod Test
PerformanceHigherSignificantly LowerImproved balance compared to PCZ group
Biochemical Markers
Antioxidant EnzymesHigherSignificantly LowerNo significant change from PCZ group
Malondialdehyde (MDA)LowerNo significant changeNo significant change from PCZ group

Data adapted from a study on male Wistar rats treated for ten days.

Experimental Protocols

1. This compound-Induced Neurotoxicity Model with Omega-3 Intervention in Rats

  • Animals: Adult male Wistar rats (230-250g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Experimental Groups:

    • Sham (Control)

    • This compound (PCZ)

    • PCZ + Omega-3

  • Drug Administration:

    • This compound is administered at a dose of 2 mg/kg.

    • Omega-3 is administered according to the study design.

    • The treatment duration is typically 10 days.

  • Behavioral Assessments:

    • Open Field Test (OFT): To assess locomotor activity and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Novel Object Recognition (NOR) Test: To assess learning and memory.

  • Biochemical Analysis:

    • At the end of the treatment period, blood samples are collected to measure serum levels of antioxidant enzymes (e.g., catalase, superoxide dismutase) and markers of lipid peroxidation (e.g., malondialdehyde).

  • Histological Analysis:

    • Animals are euthanized, and brains are collected for histological examination of the hippocampus and cerebellum to assess for neuronal damage and degeneration.

2. Rotarod Test Protocol

  • Habituation: For 2-3 days prior to testing, habituate the rats to the testing room for at least 30 minutes. Place each rat on the stationary rod for a few minutes.

  • Training: On the training day, place the rat on the rod rotating at a low speed (e.g., 4 rpm). If the rat falls, place it back on the rod. Repeat this for a set number of trials or a fixed duration.

  • Testing:

    • Place the rat on the rotating rod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (the time the rat remains on the rod).

    • Perform 2-3 trials per rat with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the trials is used as the measure of motor coordination.

3. Novel Object Recognition (NOR) Test Protocol

  • Habituation: On day 1, allow each mouse to explore the empty testing arena (e.g., a 40x40 cm open box) for 5-10 minutes.

  • Training/Familiarization: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

  • Testing: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time the mouse spends exploring each object. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Visualizations

Procarbazine_Neurotoxicity_Pathway This compound This compound Metabolism Metabolic Activation This compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (e.g., MDA) OxidativeStress->LipidPeroxidation AntioxidantDepletion Depletion of Antioxidant Enzymes (SOD, CAT) OxidativeStress->AntioxidantDepletion NeuronalDamage Neuronal Damage (Hippocampus, Cerebellum) LipidPeroxidation->NeuronalDamage AntioxidantDepletion->NeuronalDamage Neurotoxicity Neurotoxicity (Cognitive & Motor Deficits) NeuronalDamage->Neurotoxicity Antioxidants Antioxidants (e.g., Omega-3, Quercetin) Antioxidants->ROS Scavenges Experimental_Workflow AnimalAcclimation Animal Acclimation & Baseline Measurements Grouping Randomization into Experimental Groups AnimalAcclimation->Grouping Treatment This compound +/- Intervention Administration (e.g., 10 days) Grouping->Treatment BehavioralTesting Behavioral Testing (Rotarod, NOR, Open Field) Treatment->BehavioralTesting Euthanasia Euthanasia & Tissue Collection (Brain, Blood) BehavioralTesting->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis DataAnalysis Data Analysis & Interpretation Analysis->DataAnalysis

References

Procarbazine formulation for improved bioavailability in mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for procarbazine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, administration, and troubleshooting of this compound formulations for preclinical studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound hydrochloride to mice via oral gavage?

A1: this compound hydrochloride can be dissolved in aqueous vehicles for oral administration. A commonly used vehicle is phosphate-buffered saline (PBS). It is crucial to prepare the solution fresh before each use due to the instability of this compound in aqueous solutions. For compounds with poor aqueous solubility, other vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil can be considered, though this compound hydrochloride is generally water-soluble.

Q2: How should I prepare a this compound hydrochloride solution for my experiment?

A2: To prepare a solution, weigh the desired amount of this compound hydrochloride powder and dissolve it in the chosen vehicle (e.g., PBS) to the final desired concentration. Gentle vortexing or sonication can aid in dissolution. As this compound is sensitive to light and unstable in aqueous solutions, it is imperative to prepare the formulation immediately before administration and protect it from light.

Q3: What are the stability concerns with this compound hydrochloride solutions?

A3: this compound hydrochloride is unstable in aqueous solutions, and its stability decreases with increasing pH. It is also sensitive to light and can undergo auto-oxidation. Therefore, it is recommended to use freshly prepared solutions for each experiment and store the stock powder in a cool, dark, and dry place. Aqueous solutions should not be stored for more than a day.

Q4: What are the typical doses of this compound used in mouse studies?

A4: The dose of this compound in mice can vary significantly depending on the experimental endpoint. Doses ranging from 6.25 mg/kg/day for genotoxicity studies to up to 600 mg/kg for immunosuppression studies have been reported. It is essential to consult the relevant literature for the specific disease model or experimental context to determine the appropriate dosage.

Q5: Can I administer this compound via intraperitoneal (IP) injection?

A5: Yes, besides oral gavage, this compound hydrochloride has been administered to mice via intraperitoneal (IP) injection in several studies. The preparation and stability considerations for the formulation remain the same as for oral administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the formulation - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Chemical degradation of this compound.- Ensure the appropriate vehicle is used. For this compound HCl, aqueous solutions like PBS should be sufficient.- If using a co-solvent system, ensure the final concentration of the organic solvent is minimal and non-toxic.- Prepare the solution fresh and use it immediately.
Inconsistent results between animals - Inaccurate dosing.- Instability of the formulation leading to variable drug concentration.- Differences in animal fasting status.- Calibrate all dosing equipment and ensure consistent administration technique.- Prepare a fresh batch of the formulation for each cohort of animals.- Standardize the fasting period for all animals before dosing.
Low or no detectable this compound in plasma - Rapid metabolism of this compound (short half-life of ~10 minutes).- Issues with the administration (e.g., improper gavage).- Problems with the bioanalytical method.- Collect blood samples at very early time points post-administration (e.g., 5, 15, 30 minutes).- Ensure proper training in administration techniques.- Validate the sensitivity and accuracy of the analytical method (e.g., LC-MS/MS) for detecting this compound and its metabolites.
Adverse effects in mice (e.g., lethargy, weight loss) - Vehicle toxicity.- High dose of this compound.- Run a vehicle-only control group to assess the tolerability of the formulation vehicle.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.

Data Presentation

While specific pharmacokinetic parameters for this compound in mice are not extensively consolidated in the literature, the following table summarizes its known qualitative characteristics and reported parameters in rodents. Researchers should consider these as a general guide and determine the specific parameters for their experimental conditions.

Table 1: Summary of Pharmacokinetic Characteristics of this compound in Rodents

ParameterDescriptionReported Value/CharacteristicCitation(s)
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Rapidly and completely absorbed after oral administration.[1][2]
Tmax (Time to Peak Plasma Concentration) The time at which the maximum drug concentration is observed.30 - 60 minutes after oral administration.[3]
t½ (Half-life) The time required for the concentration of the drug in the body to be reduced by one-half.Approximately 10 minutes for the parent drug.[3]
Metabolism The biochemical modification of the drug by the body.Extensively metabolized in the liver and kidneys by cytochrome P450 and monoamine oxidase. It is a prodrug that is converted to active metabolites.[4]
Excretion The process by which the drug and its metabolites are eliminated from the body.Primarily excreted in the urine as metabolites.

Note: Specific Cmax and AUC values are highly dose- and species-dependent and are not consistently reported for mice in the public literature. It is recommended to perform a pilot pharmacokinetic study to determine these values for your specific formulation and experimental setup.

Experimental Protocols

Preparation of this compound Hydrochloride Formulation for Oral Gavage in Mice

Materials:

  • This compound hydrochloride powder

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Light-protective covering (e.g., aluminum foil)

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (in mg/kg), the average weight of the mice, and the dosing volume (typically 5-10 mL/kg).

  • On the day of the experiment, weigh the calculated amount of this compound hydrochloride powder using a calibrated balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of sterile PBS to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • Protect the solution from light by wrapping the tube in aluminum foil.

  • Administer the freshly prepared solution to the mice via oral gavage immediately. Do not store the solution for later use.

Murine Pharmacokinetic Study Protocol for an Oral this compound Formulation

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound in mice following oral administration.

Materials:

  • Male or female mice (specify strain, e.g., BALB/c) of a specific age and weight range.

  • Freshly prepared this compound formulation.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant).

  • Centrifuge.

  • -80°C freezer.

  • Analytical equipment (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the this compound formulation via gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points. Due to the rapid metabolism of this compound, early time points are critical. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Plasma Preparation: Immediately after collection, place the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store them at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound and/or its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Metabolic Pathway of this compound

procarbazine_metabolism This compound This compound Azo_this compound Azo_this compound This compound->Azo_this compound CYP450, MAO Azoxy_Metabolites Azoxy_Metabolites Azo_this compound->Azoxy_Metabolites Oxidation Active_Methylating_Species Active_Methylating_Species Azoxy_Metabolites->Active_Methylating_Species Metabolic Activation Inactive_Metabolites Inactive_Metabolites Azoxy_Metabolites->Inactive_Metabolites DNA_Alkylation DNA_Alkylation Active_Methylating_Species->DNA_Alkylation Target Interaction Excretion Excretion Inactive_Metabolites->Excretion Urine

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Murine Pharmacokinetic Study

pk_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Animal_Acclimatization Animal_Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Formulation_Preparation Formulation_Preparation Dosing Dosing Formulation_Preparation->Dosing Fasting->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Processing Plasma_Processing Blood_Sampling->Plasma_Processing Sample_Storage Sample_Storage Plasma_Processing->Sample_Storage Bioanalysis Bioanalysis Sample_Storage->Bioanalysis PK_Analysis PK_Analysis Bioanalysis->PK_Analysis

Caption: Typical workflow for a pharmacokinetic study in mice.

References

Technical Support Center: Procarbazine Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Procarbazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound hydrochloride in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound hydrochloride in solution?

This compound hydrochloride is known to be unstable in aqueous solutions and can degrade through various pathways, including oxidation and hydrolysis. The primary degradation product formed is Azothis compound .[1][2] Further degradation, particularly under oxidative conditions, can lead to the formation of other products.

A proposed electrochemical oxidation pathway suggests a series of transformations starting from this compound to azothis compound, which then isomerizes to hydrazo-procarbazine. This intermediate can then hydrolyze to form a benzaldehyde (B42025) derivative of this compound, and ultimately oxidize to N-isopropylterephthalic acid .

Q2: What is the general degradation pathway of this compound hydrochloride?

The degradation of this compound hydrochloride is a multi-step process. The initial and most well-documented step is the oxidation of the hydrazine (B178648) group to form azothis compound.[1][3] This can be followed by further oxidation and hydrolysis. While the complete degradation profile under various stress conditions (acidic, basic, oxidative, photolytic) is not fully elucidated in single comprehensive studies, the metabolic pathway provides insights into potential degradation products. Metabolically, this compound is oxidized to azothis compound, which is then converted to two isomeric azoxy derivatives (methylazoxy-procarbazine and benzyazoxy-procarbazine).[3]

Below is a diagram illustrating the proposed degradation pathway based on available data.

This compound Degradation Pathway This compound This compound Hydrochloride Azo Azothis compound This compound->Azo Oxidation Hydrazo Hydrazo-procarbazine (Isomer) Azo->Hydrazo Isomerization Aldehyde Benzaldehyde-procarbazine Hydrazo->Aldehyde Hydrolysis Acid N-isopropylterephthalic acid Aldehyde->Acid Oxidation HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solution Inject Inject into HPLC System Prep_Standard->Inject Prep_Sample Prepare Sample Solution (e.g., dissolve in mobile phase) Prep_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound and Degradation Products Integrate->Quantify

References

Technical Support Center: Managing Procarbazine-Induced Myelosuppression in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression in mice treated with procarbazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound-induced myelosuppression studies in mice.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly High Mortality or Severe Toxicity - Incorrect Dosage Calculation: Errors in calculating the dose based on mouse body weight.- Mouse Strain Susceptibility: Different mouse strains can have varied sensitivity to this compound.- Formulation/Administration Error: Issues with drug solubility, vehicle toxicity, or improper administration (e.g., esophageal rupture during oral gavage).- Verify Dosage: Double-check all calculations. For initial studies, consider starting with a lower dose range.- Review Strain Data: If possible, consult literature for this compound toxicity data in your specific mouse strain. Consider a pilot study with a small number of animals to determine the maximum tolerated dose (MTD).- Refine Technique: Ensure proper oral gavage technique.[1][2] Prepare fresh this compound solutions daily.[3]
Insufficient Myelosuppression - Low Dosage: The administered dose may be too low to induce the desired level of myelosuppression.- Drug Inactivity: this compound may have degraded due to improper storage or handling.- Route of Administration: The chosen route may not be optimal for achieving sufficient bioavailability.- Dose Escalation: Gradually increase the this compound dose in subsequent cohorts while closely monitoring for toxicity.[4]- Ensure Drug Integrity: Store this compound hydrochloride protected from light and moisture. Prepare solutions immediately before use.- Consider Alternative Routes: While oral gavage is common, intraperitoneal injection has also been used and may result in different pharmacokinetics.[5]
High Variability in Hematological Parameters - Inconsistent Dosing: Variations in the administered volume or concentration of this compound.- Biological Variability: Inherent differences in how individual mice metabolize the drug.- Blood Collection Technique: Inconsistent blood sampling methods can lead to variations in cell counts.- Standardize Procedures: Ensure all experimental procedures, including dosing and blood collection, are performed consistently.- Increase Sample Size: A larger cohort of mice can help to account for biological variability.- Consistent Blood Sampling: Use a consistent and appropriate blood collection method, such as retro-orbital or submandibular bleeding, and ensure personnel are well-trained.
Clinical Signs of Distress (e.g., Hunched Posture, Lethargy, Piloerection) - Drug Toxicity: this compound can cause systemic toxicity beyond myelosuppression.- Dehydration/Malnutrition: Nausea and vomiting are common side effects that can lead to reduced food and water intake.- Infection: Severe neutropenia increases the risk of opportunistic infections.- Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and palatable, easily accessible food. Monitor body weight daily.- Analgesia: Consult with a veterinarian regarding appropriate analgesic use if pain is suspected.- Aseptic Technique: Maintain a clean environment and use aseptic techniques for all procedures to minimize infection risk. Consider prophylactic antibiotics in severely neutropenic animals after veterinary consultation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced myelosuppression?

A1: this compound is a prodrug that is metabolically activated to reactive intermediates. Its cytotoxic effects are thought to stem from multiple mechanisms, including the inhibition of DNA, RNA, and protein synthesis. The active metabolites can act as alkylating agents, causing methylation of DNA, which leads to DNA strand breaks and apoptosis. Additionally, the auto-oxidation of this compound can generate hydrogen peroxide, which contributes to oxidative stress and further cellular damage. This damage preferentially affects rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.

Q2: Which mouse strains are commonly used for studying this compound-induced myelosuppression?

A2: Various mouse strains have been used in studies involving this compound, including DBA/2, B6C3F1, MS/Ae, and CD-1 mice. The choice of strain may depend on the specific research question. It is important to note that different strains can exhibit different sensitivities to drug-induced toxicities.

Q3: What are the expected hematological changes following this compound administration in mice?

A3: this compound administration in mice leads to a dose-dependent decrease in peripheral blood cell counts. This includes leukopenia (a decrease in total white blood cells), neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells). The nadir (lowest point) of these counts typically occurs several days to a week after treatment initiation, with recovery following cessation of the drug.

Q4: How should I monitor myelosuppression in mice?

A4: Regular monitoring of peripheral blood counts is essential. This can be achieved by collecting small blood samples (e.g., via tail vein, saphenous vein, or submandibular vein) at baseline and at several time points after this compound administration. Key parameters to measure include total white blood cell (WBC) count with differential, platelet count, and red blood cell (RBC) count or hemoglobin/hematocrit. For more detailed analysis, bone marrow can be harvested at the end of the study to assess cellularity and progenitor cell populations.

Q5: Are there any supportive care measures that can be used to manage this compound-induced myelosuppression in a research setting?

A5: Yes, supportive care can be crucial for animal welfare. This can include:

  • Fluid and Nutritional Support: Providing supplemental hydration and palatable, high-calorie food to counteract dehydration and weight loss.

  • Growth Factor Support: In cases of severe neutropenia, the use of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. For severe anemia, Erythropoietin (EPO) can be used to stimulate red blood cell production. For thrombocytopenia, thrombopoietin (TPO) receptor agonists like romiplostim or eltrombopag (B601689) may be considered. Dosages should be based on literature and veterinary consultation.

  • Environmental Enrichment and Monitoring: Housing mice in a clean, quiet environment with easily accessible food and water. Daily monitoring for clinical signs of distress is critical.

Quantitative Data Summary

The following tables summarize typical dosage regimens for this compound and supportive care agents in mice, compiled from various studies. Note that the optimal dose and schedule may vary depending on the mouse strain and experimental goals.

Table 1: this compound Dosage Regimens in Mice and Expected Effects

Dosage Regimen Route of Administration Duration Primary Application in Literature Expected Hematological Effects Reference(s)
6.25 - 25 mg/kg/dayOral Gavage28 daysGenotoxicity studiesDose-dependent induction of micronuclei, indicative of bone marrow toxicity.
50 - 400 mg/kgIntraperitonealSingle doseMicronucleus testDose-dependent increase in micronucleated polychromatic erythrocytes.
200 - 1600 mg/kgOral GavageSingle doseMicronucleus testDose-dependent increase in micronucleated polychromatic erythrocytes.
200 mg/kg/dayIntraperitoneal5 daysMutagenesis studiesSignificant bone marrow toxicity and mutagenesis.
100 - 600 mg/kgNot specifiedSingle doseImmunosuppression studiesDose-dependent decrease in antibody-producing cells and spleen cellularity.

Table 2: Supportive Care Agent Dosages for Myelosuppression in Mice

Agent Target Lineage Typical Dosage Range Route of Administration Reference(s)
G-CSF (Filgrastim)Neutrophils5 - 10 µg/kg/daySubcutaneous
Pegylated G-CSFNeutrophils20 µ g/mouse/day Intraperitoneal
Erythropoietin (EPO)Red Blood Cells100 - 300 U/kg, 3 times/weekSubcutaneous
RomiplostimPlatelets1 - 10 µg/kg, weeklySubcutaneous

Experimental Protocols

Protocol 1: Induction of Myelosuppression with this compound via Oral Gavage

Materials:

  • This compound hydrochloride

  • Sterile phosphate-buffered saline (PBS) or sterile water for injection

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Dosage Calculation: Weigh each mouse immediately before dosing to ensure accurate dose calculation. The volume administered should not exceed 10 ml/kg.

  • This compound Preparation: Prepare a fresh solution of this compound hydrochloride in sterile PBS or water on each day of administration. Ensure it is fully dissolved.

  • Administration: a. Restrain the mouse securely to immobilize the head and body. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the needle. c. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. d. If there is any resistance, do not force the needle. Withdraw and re-attempt. e. Once the needle is in place, dispense the this compound solution slowly and steadily. f. Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for at least 10-15 minutes post-gavage for any signs of distress. Monitor body weight and clinical signs daily throughout the study.

Protocol 2: Hematological Monitoring via Peripheral Blood Collection

Materials:

  • Restraining device

  • Lancets or appropriate gauge needles

  • Micro-collection tubes (e.g., EDTA-coated)

  • Gauze

Procedure (Submandibular Vein Collection):

  • Restraint: Firmly restrain the mouse by scruffing the neck and back skin.

  • Puncture: Use a sterile lancet to puncture the facial vein in the hairless area just behind the mandible.

  • Collection: Collect the free-flowing blood drops into an EDTA-coated micro-collection tube.

  • Hemostasis: After collecting the desired volume (typically 50-100 µL), apply gentle pressure with gauze to the puncture site until bleeding stops.

  • Analysis: Analyze the blood sample promptly using a hematology analyzer calibrated for mouse blood.

Visualizations

Signaling Pathway of this compound-Induced Myelosuppression

Procarbazine_Mechanism This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver/Kidney) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (Azo-procarbazine, etc.) Metabolic_Activation->Active_Metabolites DNA_Alkylation DNA Alkylation (Methylation) Active_Metabolites->DNA_Alkylation ROS_Generation ROS Generation (H₂O₂) Active_Metabolites->ROS_Generation Protein_Synthesis_Inhibition Inhibition of DNA, RNA, & Protein Synthesis Active_Metabolites->Protein_Synthesis_Inhibition DNA_Damage DNA Damage (Strand Breaks) DNA_Alkylation->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) Apoptosis->Myelosuppression in HSPCs HSPC Hematopoietic Stem/ Progenitor Cells

Caption: this compound's mechanism leading to myelosuppression.

Experimental Workflow for Managing Myelosuppression

Experimental_Workflow Start Start: Acclimatize Mice Baseline Baseline Measurements (Body Weight, CBC) Start->Baseline Grouping Randomize into Groups (Vehicle, this compound +/- Support) Baseline->Grouping Treatment This compound Administration (e.g., Daily Oral Gavage) Grouping->Treatment This compound Groups Supportive_Care Supportive Care Admin (e.g., G-CSF, EPO) Grouping->Supportive_Care Supportive Care Groups Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Supportive_Care->Monitoring Blood_Sampling Periodic Blood Sampling (CBC Analysis) Monitoring->Blood_Sampling Blood_Sampling->Monitoring Continue Cycle Endpoint Endpoint Analysis (Bone Marrow, Tissues) Blood_Sampling->Endpoint

Caption: Workflow for this compound-induced myelosuppression studies.

References

Validation & Comparative

A Comparative Analysis of Procarbazine and Temozolomide Efficacy in Preclinical Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuro-oncology, the alkylating agents procarbazine and temozolomide (B1682018) stand as critical components in the treatment of gliomas. While both drugs exert their cytotoxic effects through DNA methylation, their distinct chemical properties and mechanisms of activation lead to differences in efficacy, resistance, and clinical application. This guide provides an objective comparison of the preclinical performance of this compound and temozolomide in glioma models, supported by experimental data, to inform further research and drug development.

Executive Summary

This compound, a methylhydrazine derivative, has a long history in combination chemotherapy for gliomas, particularly as part of the PCV (this compound, lomustine, and vincristine) regimen.[1] Temozolomide, a second-generation imidazotetrazine prodrug, has become the standard of care for newly diagnosed glioblastoma, administered concurrently with radiotherapy and as maintenance therapy.[2] Both agents ultimately lead to the methylation of DNA, primarily at the O6 position of guanine (B1146940), which triggers DNA damage and subsequent cell death.[2][3] Resistance to both drugs is significantly mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine.[4]

Preclinical studies in glioma models offer a direct comparison of their anti-tumor activity. In vivo xenograft models have demonstrated that temozolomide can produce significantly greater tumor growth delays compared to this compound. In vitro studies provide quantitative measures of cytotoxicity, such as IC50 values, which vary across different glioma cell lines and are influenced by their MGMT expression status.

This guide will delve into the quantitative data from these preclinical comparisons, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved in the mechanism of action and resistance to these two important anti-glioma agents.

Quantitative Data Comparison

The following tables summarize the available preclinical data comparing the efficacy of this compound and temozolomide in glioma models.

Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Human Glioma Cell Lines

Cell LineDrugIC50 (µM)Exposure TimeMGMT StatusReference
U87Temozolomide230.0 (Median)72hLow/Unmethylated
U251Temozolomide176.5 (Median)72hLow/Unmethylated
T98GTemozolomide438.3 (Median)72hHigh/Methylated
Patient-DerivedTemozolomide220.0 (Median)72hVariable
D-54 MGThis compoundNot explicitly reported, but effective in vivoN/AMer- (No AGT activity)

Table 2: In Vivo Efficacy of this compound and Temozolomide in CNS Tumor Xenografts

Xenograft ModelDrugDosing RegimenPrimary Efficacy EndpointResultReference
D-54 MG (Adult Glioma)Temozolomide411 mg/m² daily for 5 daysTumor Growth Delay1285% increase in median survival
D-54 MG (Adult Glioma)This compound700 mg/m² daily for 5 daysTumor Growth DelayCured most animals
D-456 MG (Childhood Glioma)Temozolomide411 mg/m² daily for 5 daysTumor Growth Delay323% increase in median survival
D612 EP (Ependymoma)Temozolomide411 mg/m² daily for 5 daysTumor Growth Delay68% increase in median survival
Various CNS XenograftsTemozolomide vs. This compoundSee individual studiesTumor Growth DelayTemozolomide produced 1.8 to 7.5-fold greater growth delays than this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vitro and in vivo studies evaluating this compound and temozolomide.

In Vitro Glioma Cell Line Studies

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and temozolomide on the viability of human glioma cell lines.

1. Cell Culture:

  • Human glioma cell lines (e.g., U87, U251, T98G) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Temozolomide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium.

  • This compound hydrochloride is dissolved in sterile water or saline to prepare a stock solution and diluted as required.

3. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of either temozolomide or this compound. A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated with the drugs for a specified period (e.g., 72 hours).

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against drug concentration.

In Vivo Glioma Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound and temozolomide in an orthotopic or subcutaneous glioma xenograft model.

1. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • Subcutaneous Model: Human glioma cells (e.g., 1 x 10^6 cells in a mixture of medium and Matrigel) are injected subcutaneously into the flank of the mice.

  • Orthotopic Model: A stereotactic apparatus is used to inject human glioma cells (e.g., 1 x 10^5 cells in a small volume of saline) into the brain of anesthetized mice.

3. Drug Administration:

  • Once tumors reach a palpable size (for subcutaneous models) or a few days after implantation (for orthotopic models), mice are randomized into treatment and control groups.

  • Temozolomide is typically administered orally (p.o.) or intraperitoneally (i.p.) daily for 5 consecutive days, followed by a rest period, mimicking the clinical dosing schedule.

  • This compound is administered orally or intraperitoneally, often on a daily schedule for a defined period.

  • The control group receives the vehicle used to dissolve the drugs.

4. Efficacy Assessment:

  • Tumor Growth Inhibition: For subcutaneous models, tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2). Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and control groups.

  • Survival Analysis: For orthotopic models, the primary endpoint is often overall survival. Mice are monitored for signs of neurological deficits or significant weight loss, and the time to morbidity/mortality is recorded. Kaplan-Meier survival curves are generated to compare the survival of different treatment groups.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of both this compound and temozolomide are mediated through their ability to methylate DNA, which in turn triggers a cascade of cellular events leading to cell death.

This compound Activation and DNA Damage

This compound is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes. This process generates a reactive methyldiazonium ion, the ultimate alkylating species. This ion transfers a methyl group to various nucleophilic sites on DNA, with the O6 position of guanine being a critical target for cytotoxicity. This methylation leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and ultimately, cell death.

Procarbazine_Activation This compound This compound (Prodrug) Liver Liver (Cytochrome P450) This compound->Liver Metabolic Activation ActiveMetabolites Active Metabolites (e.g., Methyldiazonium ion) Liver->ActiveMetabolites DNA DNA ActiveMetabolites->DNA Methylation O6MeG O6-methylguanine DNA->O6MeG DNA_Damage DNA Damage & Inhibition of Synthesis O6MeG->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

This compound's metabolic activation and DNA damage pathway.
Temozolomide Activation and DNA Damage Response

Temozolomide is also a prodrug, but it undergoes spontaneous, non-enzymatic conversion to its active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), at physiological pH. MTIC then releases the same reactive methyldiazonium ion as this compound, which methylates DNA. The resulting O6-methylguanine adducts, if not repaired by MGMT, are recognized by the mismatch repair (MMR) system during DNA replication. This leads to futile repair cycles, the formation of DNA double-strand breaks, and ultimately, the activation of apoptotic pathways.

Temozolomide_Activation TMZ Temozolomide (Prodrug) MTIC MTIC TMZ->MTIC Spontaneous Conversion (pH 7.4) MethylDiazonium Methyldiazonium ion MTIC->MethylDiazonium DNA DNA MethylDiazonium->DNA Methylation O6MeG O6-methylguanine DNA->O6MeG MMR Mismatch Repair (MMR) System O6MeG->MMR Recognition during Replication DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis DSB->Apoptosis

Temozolomide's activation and induction of apoptosis.
Key Resistance and Downstream Signaling Pathways

Resistance to both this compound and temozolomide is multifactorial. The primary mechanism is the expression of the DNA repair enzyme MGMT. However, other pathways, including the PI3K/Akt/mTOR and MAPK signaling cascades, also play significant roles in promoting cell survival and drug resistance.

The PI3K/Akt/mTOR pathway is frequently overactive in glioblastomas and contributes to resistance to temozolomide by promoting cell survival and inhibiting apoptosis. Similarly, the MAPK pathway can be dysregulated and contribute to chemoresistance.

Resistance_Pathways cluster_0 DNA Damage cluster_1 DNA Repair (Resistance) cluster_2 Downstream Signaling O6MeG O6-methylguanine MGMT MGMT O6MeG->MGMT Repair BER Base Excision Repair (BER) O6MeG->BER Repair Apoptosis Apoptosis O6MeG->Apoptosis Induces (if unrepaired) PI3K_Akt PI3K/Akt/mTOR Pathway CellSurvival Cell Survival & Resistance PI3K_Akt->CellSurvival MAPK MAPK Pathway MAPK->CellSurvival CellSurvival->Apoptosis Inhibits

Key pathways involved in resistance to alkylating agents.

Conclusion

Both this compound and temozolomide are potent DNA methylating agents with demonstrated efficacy against gliomas in preclinical models. Temozolomide generally exhibits superior single-agent activity in terms of tumor growth delay in xenograft models. However, the cytotoxic effectiveness of both drugs is highly dependent on the MGMT status of the glioma cells.

The choice between these agents in a clinical setting is influenced by factors such as tumor type, molecular characteristics (e.g., IDH mutation and 1p/19q codeletion status), and patient tolerance. The preclinical data presented in this guide underscores the importance of continued research into mechanisms of resistance and the development of strategies to overcome it, such as the combination of these alkylating agents with inhibitors of DNA repair or key survival signaling pathways. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of malignant gliomas.

References

Navigating the Landscape of Alkylating Agent Resistance: A Comparative Guide to Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of procarbazine with other alkylating agents, focusing on the critical aspect of cross-resistance. By delving into experimental data, detailing methodologies, and visualizing complex biological pathways, this document serves as a vital resource for navigating the challenges of chemotherapy resistance.

This compound, a methylhydrazine derivative, stands as a unique entity within the broader class of alkylating agents. Its mechanism of action, primarily through the methylation of guanine (B1146940) at the O-6 position, leads to DNA damage and subsequent cell death.[1] While it shares this fundamental principle with other alkylating drugs, its distinct chemical structure and metabolic activation pathway suggest a different profile of activity and, importantly, resistance. This has led to the widely held view that this compound may not exhibit cross-resistance with other classical alkylating agents, a factor of significant clinical importance in designing sequential or combination chemotherapy regimens.[2]

Unraveling the Mechanisms of Action and Resistance

The cytotoxic effects of this compound are initiated by its metabolic activation, a process that distinguishes it from many other alkylating agents. This activation cascade ultimately generates reactive metabolites capable of methylating DNA. A primary mechanism of resistance to this compound involves the cellular DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT).[3] MGMT directly reverses the methylation of guanine, thereby mitigating the cytotoxic effects of the drug. High levels of MGMT expression in tumor cells are consequently associated with resistance to this compound and other methylating agents like temozolomide (B1682018).[3]

In contrast, other classes of alkylating agents, such as the nitrosoureas (e.g., carmustine (B1668450) [BCNU], lomustine (B1675051) [CCNU]), induce a different spectrum of DNA lesions, including interstrand cross-links. Resistance to these agents can also be mediated by MGMT, but other DNA repair pathways, such as those involving nucleotide excision repair, play a significant role.[4] The differing reliance on various DNA repair pathways forms the molecular basis for the potential lack of complete cross-resistance between this compound and other alkylating agents.

Signaling Pathways of Alkylating Agent Action and Resistance

The following diagram illustrates the general mechanism of action for methylating agents like this compound and the key resistance pathway mediated by MGMT.

cluster_drug_action Drug Action cluster_resistance Resistance Mechanism This compound This compound (Prodrug) Active_Metabolite Active Metabolite (Methylating Agent) This compound->Active_Metabolite Metabolic Activation DNA Cellular DNA Active_Metabolite->DNA Methylation Methylated_DNA O6-Methylguanine in DNA DNA->Methylated_DNA DNA_Damage DNA Damage & Strand Breaks Methylated_DNA->DNA_Damage MGMT MGMT (O6-Methylguanine-DNA Methyltransferase) Methylated_DNA->MGMT Damage Recognition Apoptosis Apoptosis DNA_Damage->Apoptosis Repaired_DNA Repaired DNA MGMT->Repaired_DNA DNA Repair Cell_Survival Cell Survival Repaired_DNA->Cell_Survival

Caption: Mechanism of this compound action and MGMT-mediated resistance.

Comparative Efficacy and Cross-Resistance: A Data-Driven Analysis

While the concept of this compound's unique resistance profile is widely cited, concrete preclinical data directly comparing its cross-resistance with a broad panel of alkylating agents is not abundant in recent literature. However, clinical observations and some experimental studies provide valuable insights.

A randomized phase II study in patients with glioblastoma multiforme at first relapse compared the efficacy of temozolomide with this compound. The results showed a significantly improved 6-month progression-free survival (PFS) rate for patients receiving temozolomide (21%) compared to those receiving this compound (8%). The median PFS was 12.4 weeks for the temozolomide group and 8.32 weeks for the this compound group. This clinical finding suggests that while both are methylating agents, their efficacy can differ, which may be influenced by underlying resistance mechanisms.

The following table summarizes the key characteristics and resistance profiles of this compound and other selected alkylating agents based on available literature.

FeatureThis compoundTemozolomideNitrosoureas (BCNU, CCNU)Cyclophosphamide
Class MethylhydrazineImidazotetrazineNitrosoureaNitrogen Mustard
Primary DNA Adduct O⁶-methylguanineO⁶-methylguanineO⁶-chloroethylguanine, Interstrand cross-linksN⁷-alkylguanine, Interstrand cross-links
Primary Resistance MGMT expressionMGMT expressionMGMT, Nucleotide Excision RepairAldehyde dehydrogenase, Glutathione-S-transferase
Cross-Resistance Generally considered not to have complete cross-resistance with non-methylating agents.High potential for cross-resistance with this compound due to shared mechanism.May not be fully cross-resistant with agents repaired by different pathways.Cross-resistance with other nitrogen mustards is common.

Experimental Protocols: Assessing Cross-Resistance in Vitro

To experimentally validate the extent of cross-resistance between this compound and other alkylating agents, a systematic in vitro approach is required. The following outlines a general experimental workflow for determining the half-maximal inhibitory concentration (IC50) and the degree of cross-resistance in cancer cell lines.

Experimental Workflow for Cross-Resistance Analysis

cluster_setup Cell Line Preparation cluster_treatment Drug Treatment and Viability Assay cluster_analysis Data Analysis Start Start with parental cancer cell line Culture Culture cells to establish baseline growth Start->Culture Develop_Resistant Develop resistant cell line (e.g., by continuous exposure to one alkylating agent) Culture->Develop_Resistant Seed Seed both parental and resistant cells in 96-well plates Develop_Resistant->Seed Treat Treat with serial dilutions of This compound and other alkylating agents Seed->Treat Incubate Incubate for a defined period (e.g., 72 hours) Treat->Incubate MTT Perform cell viability assay (e.g., MTT assay) Incubate->MTT Measure Measure absorbance to quantify viable cells MTT->Measure Calculate Calculate IC50 values for each drug in both cell lines Measure->Calculate Compare Compare IC50 values to determine fold-resistance and cross-resistance Calculate->Compare Result Publish Comparison Guide Compare->Result

Caption: A generalized workflow for in vitro cross-resistance studies.

Detailed Method for IC50 Determination using MTT Assay
  • Cell Seeding: Cancer cell lines (both the parental, drug-sensitive line and the derived resistant line) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Preparation and Treatment: this compound and other alkylating agents of interest are prepared in appropriate solvents and serially diluted in culture medium to a range of concentrations. The medium in the cell plates is then replaced with the drug-containing medium. Control wells receive medium with the vehicle solvent alone.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability for each drug concentration. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from this curve using non-linear regression analysis.

  • Fold-Resistance Calculation: The degree of resistance is quantified by calculating the fold-resistance, which is the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. A fold-resistance significantly greater than 1 indicates resistance. By testing a panel of alkylating agents against a cell line with acquired resistance to a single agent, the pattern of cross-resistance can be determined.

Conclusion and Future Directions

The available evidence suggests that this compound may hold a unique position among alkylating agents with respect to its cross-resistance profile. This is largely attributed to its distinct mechanism of action and the specific DNA repair pathways involved in mitigating its cytotoxic effects. However, a clear and comprehensive understanding of the extent of cross-resistance necessitates further rigorous preclinical investigation using standardized in vitro and in vivo models.

For researchers and drug developers, the key takeaway is the importance of not viewing all alkylating agents as a monolithic class. A nuanced understanding of their individual mechanisms of action and resistance is crucial for the rational design of more effective cancer therapies. Future studies should focus on generating robust, comparative quantitative data on the cross-resistance patterns of this compound and other alkylating agents across a diverse range of cancer types. This will undoubtedly pave the way for more personalized and effective treatment strategies for patients with resistant disease.

References

Procarbazine vs. Dacarbazine: A Comparative Analysis in Melanoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two alkylating agents, procarbazine and dacarbazine (B1669748), in melanoma cell line studies. While both drugs have been utilized in cancer therapy, this document synthesizes available experimental data to aid researchers in understanding their relative performance and mechanisms of action in the context of melanoma.

Introduction

This compound and dacarbazine are both cytotoxic chemotherapy drugs belonging to the class of alkylating agents. Their primary mechanism of action involves the methylation of DNA, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[1][2]. Dacarbazine has historically been a standard chemotherapeutic agent for metastatic melanoma[3][4]. This compound, while more commonly associated with the treatment of Hodgkin's lymphoma and brain tumors, has also been investigated in melanoma. This guide presents a comparative summary of their effects on melanoma cell lines based on published in vitro studies.

Mechanism of Action

Both this compound and dacarbazine are prodrugs that require metabolic activation to exert their cytotoxic effects. Their activated forms act as methylating agents, primarily targeting the O6 and N7 positions of guanine (B1146940) in DNA. This methylation leads to DNA strand breaks and triggers cellular apoptosis.

dot digraph "Alkylating_Agent_MOA" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dacarbazine [label="Dacarbazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Activation [label="Metabolic Activation\n(e.g., Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolites [label="Active Metabolites\n(Methyl diazonium ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Methylation [label="DNA Methylation\n(O6-methylguanine)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Metabolic_Activation; Dacarbazine -> Metabolic_Activation; Metabolic_Activation -> Active_Metabolites; Active_Metabolites -> DNA [label="Alkylation"]; DNA -> DNA_Methylation; DNA_Methylation -> DNA_Damage; DNA_Damage -> Cell_Cycle_Arrest; DNA_Damage -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis; } caption="Simplified mechanism of action for this compound and dacarbazine."

Comparative Efficacy: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and dacarbazine in various melanoma cell lines as reported in the literature. It is important to note that these values are from different studies and experimental conditions may have varied.

Table 1: IC50 Values of this compound in Melanoma Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)AssayReference
B16/F1031.9 ± 1.148MTT
K1735Not explicitly stated, but similar to B16/F1048MTT

Table 2: IC50 Values of Dacarbazine in Melanoma Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)AssayReference
B16-F101395Not StatedNot Stated
B16F101400 (µg/mL)48MTT
B16-F10133.75 (µg/mL)24CCK-8
A375412.77 ± 7.08Not StatedNot Stated
SK-MEL-28370.12 ± 9.46Not StatedNot Stated
WM-266-4100048WST-1
A375~150 (for ~50% viability)48MTT
MNT-1~500 (for ~50% viability)48MTT

Effects on Apoptosis and Cell Cycle

Both this compound and dacarbazine induce apoptosis and cause cell cycle arrest in melanoma cell lines.

This compound: Studies have shown that this compound treatment leads to the activation of the p53 pathway, resulting in an increased Bax/Bcl-2 ratio and subsequent apoptosis in B16/F10 melanoma cells.

Dacarbazine: Dacarbazine has been demonstrated to induce apoptosis in various melanoma cell lines, including B16, Cloudman S91, A375, and WM115. This is often accompanied by cell cycle arrest, primarily at the S and G2/M phases.

Signaling Pathways

The cytotoxic effects of this compound and dacarbazine are mediated through distinct signaling pathways.

This compound: The primary signaling pathway implicated in this compound's anti-melanoma activity is the p53-mediated apoptotic pathway . DNA damage induced by this compound activates p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial-mediated apoptosis.

Procarbazine_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Dacarbazine: Dacarbazine's effects are more complex and can involve multiple pathways. Besides inducing apoptosis through DNA damage, dacarbazine has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically ERK1/2, in some melanoma cell lines. This activation may, in some contexts, contribute to therapeutic resistance. Additionally, dacarbazine has been shown to affect the mTOR/70S6K signaling pathway .

Dacarbazine_Pathway Dacarbazine Dacarbazine DNA_Damage DNA Damage Dacarbazine->DNA_Damage MAPK MAPK Pathway (ERK1/2 Activation) Dacarbazine->MAPK mTOR mTOR/70S6K Pathway Dacarbazine->mTOR Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Potential Resistance MAPK->Resistance

Experimental Protocols

This section provides generalized protocols for key in vitro assays based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental_Workflow Cell_Culture Melanoma Cell Culture (e.g., A375, B16-F10) Drug_Treatment Drug Treatment (this compound or Dacarbazine) Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Drug_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or dacarbazine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat melanoma cells with the desired concentrations of this compound or dacarbazine for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Based on the available in vitro data, both this compound and dacarbazine exhibit cytotoxic effects against melanoma cell lines by inducing DNA damage, leading to apoptosis and cell cycle arrest. The limited direct comparative data makes it challenging to definitively conclude which agent is superior across all melanoma subtypes. Dacarbazine has been more extensively studied in melanoma and its interaction with key signaling pathways like MAPK and mTOR is better characterized. This compound's efficacy appears to be strongly linked to the p53 pathway.

The choice between these agents for further preclinical or clinical investigation may depend on the specific molecular characteristics of the melanoma subtype being targeted. For instance, tumors with wild-type p53 may be more susceptible to this compound. Future head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their anti-melanoma efficacy.

References

Safety Operating Guide

Proper Disposal Procedures for Procarbazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the antineoplastic agent procarbazine are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is subject to the disposal regulations outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines is mandatory to minimize exposure risks and prevent environmental contamination. This compound waste must be managed as a hazardous, chemotherapeutic waste and must not be disposed of in regular trash, via sanitary sewers, or in biohazard bags intended for autoclaving.

Disposal of this compound Waste

The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration.

Step-by-Step Disposal Protocol for Various Forms of this compound Waste:

  • Unused or Expired this compound:

    • Do not discard directly into any waste stream.

    • Segregate and collect in a designated, properly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly marked with "Hazardous Waste," "Chemotherapeutic Waste," and "Incinerate Only."

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Contaminated Labware (e.g., vials, syringes, pipettes, gloves, gowns):

    • Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be immediately placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapeutic waste.

    • Non-Sharps: Other contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a yellow chemotherapy waste bag within a designated hazardous waste container.

    • These containers must be sealed when three-quarters full and disposed of via a licensed hazardous waste contractor for incineration.

  • Solutions Containing this compound:

    • Aqueous solutions of this compound are known to be unstable.[3] However, this instability does not negate the need for proper disposal.

    • Liquid waste containing this compound must not be poured down the drain.

    • Collect all liquid waste in a sealed, leak-proof container that is clearly labeled as "Hazardous Liquid Waste: this compound."

    • This liquid waste must be disposed of through a certified hazardous waste management service.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Immediate Steps for Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area to prevent the spread of contamination.

  • Don Personal Protective Equipment (PPE): Before beginning cleanup, at a minimum, don two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection. A NIOSH-approved respirator may be necessary for larger spills or if there is a risk of aerosolization.

  • Contain the Spill:

    • Liquids: Cover the spill with an absorbent material, such as a chemo spill pad or diatomaceous earth, starting from the outside and working inwards.

    • Solids: Gently cover the spill with a damp absorbent pad to avoid generating dust.

  • Clean the Area:

    • Using a scoop or other designated tools, carefully collect all contaminated absorbent materials and any broken glass. Place these in a designated chemotherapy waste container.

    • Decontaminate the spill surface. A common practice is to use a detergent solution followed by a thorough rinsing with water. Some protocols recommend a subsequent wipe-down with alcohol.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as chemotherapeutic waste.

  • Decontaminate and Wash: After removing PPE, thoroughly wash hands with soap and water.

Quantitative Data on this compound Disposal and Degradation

While high-temperature incineration is the definitive disposal method, detailed quantitative data on the chemical inactivation of this compound for laboratory-scale disposal is not extensively available in public literature. The following table summarizes key parameters and provides recommendations based on available information.

ParameterValue/RecommendationSource
Recommended Disposal Method High-Temperature Incineration (>1200 °C)General Hazardous Waste Guidelines
Aqueous Stability Unstable in aqueous solutions, especially at neutral pH.[3]
Degradation in Phosphate Buffer (pH 7.4) After 1 hour, significant degradation to azo and aldehyde metabolites is observed.[3]
Chemical Inactivation Specific, validated protocols for complete chemical inactivation are not readily available. The use of strong oxidizing agents may be effective but requires careful validation and management of byproducts.Inferred from chemical properties

Note: Due to the lack of standardized and validated chemical inactivation protocols, it is strongly recommended that all this compound waste be disposed of via a licensed hazardous waste management facility that utilizes high-temperature incineration.

Experimental Protocols

Detailed, validated experimental protocols for the chemical degradation of this compound for disposal purposes are not widely published. The primary focus of regulatory bodies and safety guidelines is on the physical segregation and high-temperature destruction of the hazardous waste.

Visualizing the this compound Disposal Workflow

The following diagrams illustrate the logical workflows for routine disposal and spill management of this compound.

Procarbazine_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal unused_drug Unused/Expired This compound hw_container Hazardous Waste Container (Labeled: 'Incinerate Only') unused_drug->hw_container contaminated_sharps Contaminated Sharps sharps_container Chemotherapy Sharps Container (Yellow) contaminated_sharps->sharps_container contaminated_non_sharps Contaminated Non-Sharps chemo_bag Chemotherapy Waste Bag (Yellow) contaminated_non_sharps->chemo_bag liquid_waste Liquid Waste liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container waste_pickup Arrange Pickup by Licensed Hazardous Waste Contractor hw_container->waste_pickup sharps_container->waste_pickup chemo_bag->waste_pickup liquid_container->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration Procarbazine_Spill_Cleanup This compound Spill Cleanup Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Absorbent Material) ppe->contain clean Clean Spill Area contain->clean decontaminate Decontaminate Surface clean->decontaminate dispose Dispose of all Contaminated Materials as Chemotherapeutic Waste decontaminate->dispose wash Remove PPE & Wash Hands Thoroughly dispose->wash

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Procarbazine

Researchers and drug development professionals handling this compound, a potent chemotherapy agent, must adhere to stringent safety protocols to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Quantitative Specifications

Strict adherence to Personal Protective Equipment (PPE) guidelines is the first line of defense against exposure to this compound. The following table summarizes the required PPE, emphasizing materials and specifications that offer optimal protection.

PPE CategoryItemSpecificationRationale
Hand Protection Chemotherapy GlovesMaterial: Nitrile Standard: ASTM D6978 Certified Thickness: ≥4 mil (minimum) Practice: Double glovingNitrile gloves tested to the ASTM D6978 standard are proven to resist permeation by chemotherapy drugs.[1][2] Double gloving provides an additional layer of safety.[3]
Body Protection Disposable GownMaterial: Polypropylene-coated Design: Solid front, back closure, long sleeves with tight-fitting elastic or knit cuffsA disposable, lint-free gown made of a coated, low-permeability fabric prevents skin contact with this compound.[4]
Respiratory Protection NIOSH-approved RespiratorType: N95 or higher filtering facepiece respirator (FFR) for handling intact capsules. For activities with a higher risk of aerosolization (e.g., compounding, cleaning spills), a half-mask or full-facepiece respirator with OV/P95 cartridges is recommended.Protects against inhalation of this compound particles. The choice of respirator depends on the specific handling procedure and potential for aerosol generation.
Eye Protection Safety Goggles or Face ShieldStandard: ANSI Z87.1 approvedProtects the eyes from potential splashes or airborne particles of this compound.
Foot Protection Shoe CoversMaterial: ImpermeablePrevents the tracking of contaminants outside of the designated handling area.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step operational plan outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Preparation
  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet, to contain any potential airborne particles.

  • Gather Supplies: Before beginning, ensure all necessary materials are within the designated area. This includes the required PPE, a plastic-backed absorbent pad to cover the work surface, a dedicated pill crusher or splitter if needed, and appropriate waste disposal containers.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and outer gloves. The outer gloves should be worn over the gown cuffs.

Handling Procedures (Oral Capsules)
  • Surface Preparation: Place a disposable, plastic-backed absorbent pad on the work surface within the containment area.

  • Dispensing: Carefully dispense the required number of this compound capsules onto the absorbent pad. Avoid crushing or opening the capsules unless explicitly required by the experimental protocol.

  • Manipulation: If capsules must be opened or crushed, perform this action carefully within the containment area to minimize the generation of dust. Use a dedicated, contained pill crusher.

  • Post-Handling Wipe Down: After handling, wipe down the work surface and any equipment used with a deactivating agent (such as 70% isopropyl alcohol), followed by a sterile water rinse. Dispose of all cleaning materials as contaminated waste.

Post-Handling Procedures
  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, respirator, inner gloves, and shoe covers.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound-Contaminated Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. Waste should be segregated into two main categories: trace chemotherapy waste and bulk chemotherapy waste.

  • Trace Chemotherapy Waste (Yellow Containers): This category includes items with minimal residual drug, such as empty vials, used gloves, gowns, absorbent pads, and other contaminated disposables. These items should be placed in clearly labeled, leak-proof yellow containers designated for "Trace Chemotherapy Waste" for incineration.

  • Bulk Chemotherapy Waste (Black Containers): This includes any unused or expired this compound capsules, as well as materials used to clean up spills. This waste is considered hazardous and must be disposed of in black containers specifically designated for bulk chemotherapy waste.

  • Sharps: Any sharps used in conjunction with this compound, such as needles from a compounding process, must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy waste.

All waste containers must be sealed when three-quarters full and disposed of through an approved hazardous waste vendor in accordance with institutional and regulatory guidelines.

Experimental Workflow for Safe this compound Handling

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal cluster_waste Waste Segregation prep1 Designate Handling Area prep2 Gather All Supplies prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Prepare Work Surface prep3->handle1 Proceed to Handling handle2 Dispense/Manipulate this compound handle1->handle2 handle3 Wipe Down Work Area handle2->handle3 post1 Segregate Waste handle3->post1 Proceed to Disposal post2 Doff PPE Correctly post1->post2 trace_waste Trace Waste (Yellow Bin) post1->trace_waste <3% residual bulk_waste Bulk Waste (Black Bin) post1->bulk_waste >3% residual/unused post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procarbazine
Reactant of Route 2
Reactant of Route 2
Procarbazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.